molecular formula C9H7NOS B010754 6-Acetylbenzothiazole CAS No. 19989-35-6

6-Acetylbenzothiazole

Cat. No.: B010754
CAS No.: 19989-35-6
M. Wt: 177.22 g/mol
InChI Key: KHIQJRVZQJFYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetylbenzothiazole is a high-purity chemical compound offered for research and development purposes. As a member of the benzothiazole family, it serves as a versatile synthetic intermediate for constructing more complex molecules. Benzothiazole derivatives are extensively investigated in material science and industrial chemistry for their corrosion inhibition properties on metals such as carbon steel in acidic environments . The benzothiazole core is also a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant antimicrobial and antifungal activities in scientific studies . The acetyl functional group on this derivative provides a reactive site for further chemical modifications, making it a valuable building block for synthesizing novel compounds for various research applications. Researchers can utilize this compound to develop new materials, potential pharmacophores, or specialized chemicals. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should conduct thorough safety evaluations and refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzothiazol-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIQJRVZQJFYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445314
Record name 6-ACETYLBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19989-35-6
Record name 6-ACETYLBENZOTHIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Acetylbenzothiazole from 4-Aminoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-amino-6-acetylbenzothiazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through the Hugerschoff reaction, a reliable method for the formation of 2-aminobenzothiazoles from aromatic amines. This document details the reaction mechanism, a step-by-step experimental protocol, and the characterization of the final product. All quantitative data is presented in clear, tabular format, and the reaction pathway and experimental workflow are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2-amino-6-acetylbenzothiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the acetyl group at the 6-position and the amino group at the 2-position provides reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

The synthesis of 2-aminobenzothiazoles is often accomplished through the Hugerschoff reaction, which involves the cyclization of an aryl amine with a thiocyanate salt in the presence of a halogen. This method provides a direct and efficient route to the benzothiazole core. This guide will focus on the specific application of this reaction to synthesize 2-amino-6-acetylbenzothiazole from the readily available starting material, 4-aminoacetophenone.

Reaction Mechanism and Pathway

The synthesis of 2-amino-6-acetylbenzothiazole from 4-aminoacetophenone proceeds via the Hugerschoff benzothiazole synthesis. The reaction mechanism involves the initial formation of a thiocyanate intermediate from the aniline, followed by an intramolecular electrophilic cyclization to form the benzothiazole ring.

The key steps are:

  • Reaction of 4-aminoacetophenone with ammonium thiocyanate in the presence of bromine to form a reactive thiocyanogen species.

  • Electrophilic attack of the thiocyanogen at the ortho-position to the amino group of 4-aminoacetophenone.

  • Intramolecular cyclization of the resulting intermediate to form the thiazole ring.

  • Tautomerization to yield the stable 2-amino-6-acetylbenzothiazole.

Reaction_Pathway cluster_reactants Reactants cluster_product Product reactant1 4-Aminoacetophenone intermediate [Intermediate Species] reactant1->intermediate Thiocyanation reactant2 + NH4SCN + Br2 product 2-Amino-6-acetylbenzothiazole intermediate->product Intramolecular Cyclization

Reaction Pathway for the Synthesis of 2-Amino-6-acetylbenzothiazole.

Experimental Protocol

The following protocol is adapted from the procedure described in the AL-Qadisiya Journal For Science.

3.1. Materials and Equipment

  • 4-Aminoacetophenone

  • Ammonium thiocyanate (NH₄SCN)

  • Glacial acetic acid

  • Liquid bromine (Br₂)

  • Ethanol

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization apparatus

  • Melting point apparatus

3.2. Procedure

  • In a round-bottom flask, dissolve 4-aminoacetophenone (0.03 mole, 4.055 g) and ammonium thiocyanate (0.06 mole, 4.56 g) in 70 mL of glacial acetic acid.

  • Cool the mixture to 0-9°C using an ice bath while stirring.

  • In a separate container, dissolve liquid bromine (1 mL) in 30 mL of glacial acetic acid.

  • Add the bromine solution drop-wise to the reaction mixture using a dropping funnel, ensuring the temperature is maintained below 10°C.

  • After the complete addition of bromine, continue stirring the reaction mixture for 2 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • A pale yellow precipitate will form at the bottom of the flask.

  • Filter the precipitate using a Büchner funnel and wash with cold water.

  • Dry the crude product.

  • Recrystallize the crude product from a mixture of ethanol and THF to obtain pure 2-amino-6-acetylbenzothiazole.

Data Presentation

The following tables summarize the quantitative data for the starting material and the final product.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-AminoacetophenoneC₈H₉NO135.16Starting Material
Ammonium ThiocyanateCH₄N₂S76.12Reagent
BromineBr₂159.81Reagent
2-Amino-6-acetylbenzothiazoleC₉H₈N₂OS192.24Product

Table 2: Experimental Results and Characterization of 2-Amino-6-acetylbenzothiazole

ParameterValueReference
Yield78.12%
Melting Point244 °C
AppearancePale yellow solid

Note: Detailed spectral data (¹H NMR, ¹³C NMR, IR, MS) for 2-amino-6-acetylbenzothiazole would need to be obtained from experimental analysis of the synthesized compound. Representative spectral data for similar 2-aminobenzothiazole derivatives can be found in the literature for comparison.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-6-acetylbenzothiazole.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve Reactants (4-Aminoacetophenone, NH4SCN) in Glacial Acetic Acid B 2. Cool to 0-9°C A->B C 3. Add Bromine Solution (dropwise, <10°C) B->C D 4. Stir for 2 hours C->D E 5. Filter Precipitate D->E F 6. Wash with Cold Water E->F G 7. Dry Crude Product F->G H 8. Recrystallize (Ethanol/THF) G->H I 9. Characterization (Melting Point, TLC, Spectroscopy) H->I

Experimental Workflow for the Synthesis of 2-Amino-6-acetylbenzothiazole.

Conclusion

This technical guide has outlined a detailed and reliable method for the synthesis of 2-amino-6-acetylbenzothiazole from 4-aminoacetophenone. The Hugerschoff reaction provides an efficient route to this valuable heterocyclic intermediate. The provided experimental protocol, along with the quantitative data and workflow diagrams, should serve as a practical resource for chemists involved in organic synthesis and drug discovery. The successful synthesis of this compound opens up possibilities for the development of novel benzothiazole-based therapeutic agents.

References

Spectral Data Analysis of 6-Acetylbenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectral data for 6-acetylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and material science. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive look at the structural elucidation of this molecule through modern spectroscopic techniques.

Molecular Structure and Numbering

The structure of this compound consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with an acetyl group substituted at the 6-position. The numbering scheme used for spectral assignments is presented below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation prep Pure Compound (this compound) nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms nmr_data Identify Spin Systems & Functional Groups nmr->nmr_data ir_data Identify Functional Groups (C=O, etc.) ir->ir_data ms_data Determine MW & Fragmentation ms->ms_data integration Integrate All Data nmr_data->integration ir_data->integration ms_data->integration structure Propose & Confirm Structure integration->structure

The Unraveling of a Privileged Scaffold: A Technical Guide to the Mechanism of Action of 6-Acetylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a molecular framework that has proven to be a fertile ground for the discovery of novel therapeutic agents. Among its numerous derivatives, those bearing a 6-acetyl substitution have garnered significant attention for their diverse and potent biological activities. This technical guide offers an in-depth exploration of the core mechanisms of action of 6-acetylbenzothiazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space.

The versatility of the this compound core allows for a wide range of chemical modifications, leading to compounds with a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide will dissect the molecular interactions and signaling pathways through which these derivatives exert their therapeutic potential, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Unveiling the Anticancer Potential: Targeting Key Cellular Pathways

Several this compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that are frequently dysregulated in cancer.

One of the primary mechanisms involves the inhibition of key protein kinases. Benzothiazole derivatives have been shown to interfere with the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival.[1][2] By inhibiting components of this pathway, these compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.

Furthermore, the MAPK/ERK pathway , another crucial signaling cascade involved in cell proliferation and differentiation, has been identified as a target for some benzothiazole derivatives.[1] Inhibition of this pathway can lead to cell cycle arrest and a reduction in tumor growth. The JAK/STAT pathway , which plays a vital role in cytokine signaling and immune response, is also a target of interest, and its modulation by benzothiazole compounds can impact tumor cell survival and the tumor microenvironment.[1]

The anticancer efficacy of various benzothiazole derivatives has been quantified, with some compounds exhibiting potent activity against a range of cancer cell lines. For instance, certain derivatives have shown significant inhibition of breast, ovarian, colon, and renal cancer cell lines.[3]

Quantitative Data: In Vitro Anticancer Activity
Derivative ClassCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl) benzothiazolesBreast, Ovarian, Colon, RenalVaries[3]
Novel Benzothiazole Analogues60 Human Tumor Cell Lines0.683 - 4.66[4]
Sulphonamide-based Acetamide BenzothiazoleMCF-7 (Breast)34.5[5][6]
Sulphonamide-based Acetamide BenzothiazoleHeLa (Cervical)44.15[5][6]
Sulphonamide-based Acetamide BenzothiazoleMG63 (Osteosarcoma)36.1[5][6]
Ru(III) containing methylbenzothiazoleK-562 (Leukemia)16.21[6]
Ru(III) containing methylbenzothiazoleKE-37 (Leukemia)7.74[6]

This table presents a selection of reported IC50 values to illustrate the range of anticancer activity. The specific structures of the derivatives can be found in the cited literature.

Visualizing the Mechanism: Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Benzothiazole This compound Derivative Benzothiazole->PI3K inhibits Benzothiazole->Akt inhibits Benzothiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

A Broad Spectrum of Enzyme Inhibition

Beyond their anticancer properties, this compound derivatives have emerged as potent inhibitors of various enzymes, underpinning their potential as antimicrobial and neuroprotective agents.

Urease Inhibition

A notable activity of this class of compounds is the inhibition of urease, a key enzyme in several pathogenic bacteria, such as Helicobacter pylori. The inhibition of urease can disrupt bacterial metabolism and survival. Molecular docking studies suggest that these derivatives bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory activity.[7][8]

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Certain benzothiazole derivatives have been identified as potent dual inhibitors of both AChE and monoamine oxidase B (MAO-B), another important enzyme in the brain.[9] This dual inhibition can lead to increased levels of the neurotransmitter acetylcholine and modulate other neuronal pathways, offering a multi-pronged approach to treating Alzheimer's disease.

Carbonic Anhydrase Inhibition

Several benzothiazole derivatives have also been shown to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation.[2][10] The inhibition of specific carbonic anhydrase isoforms that are overexpressed in tumors is another facet of their potential anticancer mechanism.

Quantitative Data: Enzyme Inhibition
DerivativeEnzymeIC50Reference
N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamideUreaseMore active than standard[7][8]
Compound 4f (a benzothiazole derivative)Acetylcholinesterase (AChE)23.4 ± 1.1 nM[9]
Compound 4f (a benzothiazole derivative)Monoamine Oxidase B (MAO-B)40.3 ± 1.7 nM[9]
Benzothiazole-chalconesHuman Carbonic Anhydrase I (hCA-I)4.15 - 5.47 µM[10]
Benzothiazole-chalconesHuman Carbonic Anhydrase II (hCA-II)2.56 - 4.58 µM[10]

Antimicrobial Mechanisms: Disrupting Bacterial Processes

The antibacterial activity of this compound derivatives is attributed to their ability to inhibit essential bacterial enzymes. One such target is dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folate biosynthesis pathway.[2][11] As this pathway is absent in humans, DHPS represents an attractive target for selective antimicrobial agents. These compounds can also inhibit other bacterial enzymes such as DNA gyrase and peptide deformylase , which are vital for DNA replication and protein synthesis, respectively.[12]

Experimental Workflow: Antimicrobial Activity Screening

Antimicrobial_Screening_Workflow Start Synthesized This compound Derivatives Preparation Prepare Stock Solutions of Compounds Start->Preparation Assay Perform Broth Microdilution or Disk Diffusion Assay Preparation->Assay Culture Culture Bacterial Strains (e.g., S. aureus, E. coli) Culture->Assay Incubation Incubate at 37°C for 24 hours Assay->Incubation Measurement Measure Inhibition Zones or Determine MIC Incubation->Measurement Analysis Data Analysis and Comparison with Controls Measurement->Analysis Result Identify Potent Antimicrobial Derivatives Analysis->Result

Caption: A generalized workflow for screening the antimicrobial activity of this compound derivatives.

Experimental Protocols: A Glimpse into the Methodology

Detailed experimental protocols are often found in the supplementary information of research articles. The following provides a generalized overview of the methodologies commonly employed in the study of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Inhibitor Preparation: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations.

  • Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a reaction vessel (e.g., a microplate well) and incubated under specific conditions (temperature and time).

  • Detection: The enzymatic activity is measured by detecting the product formation or substrate consumption using a suitable method (e.g., spectrophotometry, fluorometry).

  • IC50 Determination: The IC50 values are determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. From the disruption of critical cancer signaling pathways to the targeted inhibition of microbial and neurological enzymes, these derivatives have demonstrated significant potential. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets through techniques such as X-ray crystallography and advanced computational modeling. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising molecules, paving the way for their translation into clinical candidates. This in-depth guide serves as a foundational resource to stimulate and guide further exploration into this exciting area of drug discovery.

References

In-Silico Modeling of 6-Acetylbenzothiazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the in-silico methodologies used to model the interactions of 6-Acetylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry. Benzothiazole derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This document outlines the computational workflows, key biological targets, relevant signaling pathways, and detailed experimental protocols to facilitate further research and drug discovery efforts centered on this scaffold.

Introduction to this compound and In-Silico Modeling

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological activities.[4][5] The 6-acetyl substitution on the benzothiazole core provides a key chemical feature that can influence its pharmacokinetic properties and target interactions. In-silico drug design, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate these interactions at a molecular level.[6][7] By simulating the binding of this compound to various protein targets, researchers can predict its potential efficacy, mechanism of action, and guide the synthesis of more potent and selective derivatives.[8][9]

The primary in-silico techniques covered in this guide include molecular docking, which predicts the preferred binding orientation of a ligand to a target, and molecular dynamics (MD) simulations, which analyze the physical movements of atoms and molecules over time.[10][11] These computational methods are complemented by experimental validation, such as binding affinity assays, to confirm the in-silico predictions.

Potential Biological Targets and Signaling Pathways

Based on extensive research into benzothiazole derivatives, several key protein families and signaling pathways have been identified as potential targets for this compound. These include protein kinases, enzymes involved in neurodegenerative diseases and cancer, and critical signaling cascades that regulate cellular processes like proliferation, inflammation, and apoptosis.

Key Protein Targets

The benzothiazole scaffold has been shown to interact with a variety of protein targets. The following table summarizes some of the key targets and the reported activity of related benzothiazole compounds.

Target ClassSpecific TargetBenzothiazole Derivative ExampleBiological ActivityReference(s)
Kinases p56lckBenzothiazole-thiazole hybridsAnticancer[11]
VEGFR-2Benzoxazole/thiazole derivativesAnticancer[12]
EGFR5,6-Dichlorobenzo[d]thiazole derivativesAnticancer[13]
Enzymes Acetylcholinesterase (AChE)Benzothiazole derivativesAnti-Alzheimer's[1][14]
Carbonic Anhydrase (CA)Benzothiazole derivativesAnticancer[15]
TyrosinaseBenzothiazole-thiourea hybridsMelanogenesis inhibition[16]
Transcription Factors STAT3Benzothiazole-based derivativesAnticancer, Anti-inflammatory[17][18]
Other Proteins NF-κB Pathway Proteins2-substituted benzothiazole derivativesAnti-inflammatory, Anticancer[19]
Implicated Signaling Pathways

The biological effects of this compound and its derivatives are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory response, cell survival, and proliferation.[20][21] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[19] Benzothiazole derivatives have been shown to inhibit this pathway, suggesting a potential anti-inflammatory and anticancer mechanism.[19]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n translocates NFkB_IkB->NFkB releases DNA DNA NFkB_n->DNA binds Gene_expression Gene Expression (Inflammation, Survival) DNA->Gene_expression induces

NF-κB Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[1][2] Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, highlighting their potential in cancer therapy.[17][18]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT (monomer) Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT_P STAT-P (phosphorylated) STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerizes STAT_dimer_n STAT Dimer STAT_dimer->STAT_dimer_n translocates DNA DNA STAT_dimer_n->DNA binds Gene_expression Gene Transcription DNA->Gene_expression induces

JAK-STAT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11] Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[19][22] Benzothiazole derivatives have been investigated as inhibitors of components within this pathway.[23]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes mTORC2 mTORC2 mTORC2->Akt phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates In_Silico_Workflow Target_ID Target Identification (Literature, Bioinformatics) Protein_Prep Protein Structure Preparation (PDB Database) Target_ID->Protein_Prep Docking Molecular Docking (Binding Pose Prediction) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D Conversion) Ligand_Prep->Docking Scoring Scoring and Analysis (Binding Affinity Estimation) Docking->Scoring MD_Sim Molecular Dynamics Simulation (Stability and Dynamics) Scoring->MD_Sim Select best pose(s) Post_Analysis Post-MD Analysis (Free Energy Calculation) MD_Sim->Post_Analysis Experimental_Validation Experimental Validation (Binding Assays) Post_Analysis->Experimental_Validation Hypothesis for testing

References

6-Acetylbenzothiazole CAS number and supplier information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

6-Acetylbenzothiazole, systematically named 1-(1,3-benzothiazol-6-yl)ethan-1-one , is a derivative of benzothiazole. While a specific CAS number is not listed in major public chemical databases, its molecular structure and properties can be defined.

Table 1: Chemical Identifiers and Properties for 1-(1,3-benzothiazol-6-yl)ethan-1-one

PropertyValueSource
Systematic Name 1-(1,3-benzothiazol-6-yl)ethan-1-onePubChem
Molecular Formula C₉H₇NOSPubChem[1]
Molecular Weight 177.22 g/mol -
Monoisotopic Mass 177.02484 DaPubChem[1]
InChI Key KHIQJRVZQJFYKD-UHFFFAOYSA-NPubChem[1]
SMILES CC(=O)C1=CC2=C(C=C1)N=CS2PubChem[1]

Commercial Availability and Supplier Information

  • 2-Amino-6-methylbenzothiazole: CAS No. 2536-91-6[2][3][4][5][6][7]

  • 6-Methylbenzothiazole: CAS No. 2942-15-6[8][9]

  • Benzothiazole-6-carboxylic acid: CAS No. 3622-35-3[10][11]

  • 2-Amino-6-hydroxybenzothiazole: CAS No. 26278-79-5[12]

These compounds can be sourced from suppliers such as Sigma-Aldrich[6][11][12], Tokyo Chemical Industry (TCI)[2], and others listed on platforms like Echemi and ChemicalBook.[5][9]

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of this compound are not widely published. However, general methods for the synthesis of the benzothiazole core and its derivatives are well-established and can be adapted.

General Synthetic Approach

The synthesis of substituted benzothiazoles often involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or acyl chloride. For this compound, a plausible synthetic route would involve a Friedel-Crafts acylation of a pre-formed benzothiazole ring or the use of a starting material already containing the acetyl group, such as 4-amino-3-mercaptoacetophenone.

Diagram 1: Generalized Synthetic Workflow for Substituted Benzothiazoles

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product A Substituted 2-Aminothiophenol C Condensation & Intramolecular Cyclization A->C B Acyl Chloride, Aldehyde, or Carboxylic Acid B->C D Purification (e.g., Recrystallization, Chromatography) C->D E Substituted Benzothiazole D->E G A Identify Target Compound (this compound) B Literature Search (CAS, Suppliers, Synthesis) A->B C Is Compound Available? B->C D Procure from Supplier C->D Yes E Develop Synthetic Route C->E No G Characterize Compound (NMR, MS, etc.) D->G F Synthesize & Purify Compound E->F F->G H Biological Screening & Assay Development G->H

References

An In-depth Technical Guide to the Solubility of 6-Acetylbenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 6-Acetylbenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the predicted solubility in a range of common organic solvents based on the physicochemical properties of the benzothiazole scaffold. Furthermore, this guide presents a detailed, generalized experimental protocol for the accurate determination of its solubility. The information herein is intended to support researchers, scientists, and drug development professionals in formulation, purification, and analytical method development involving this compound.

Introduction

This compound is a derivative of benzothiazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring. The benzothiazole moiety is a prominent scaffold in numerous pharmacologically active molecules and functional materials. The acetyl group at the 6-position of the benzothiazole ring introduces a polar ketone functionality, which influences its solubility in various organic solvents.

Understanding the solubility of this compound is critical for a multitude of applications, including:

  • Drug Development: Enabling the preparation of solutions for in vitro and in vivo screening, as well as for formulation development.

  • Process Chemistry: Optimizing reaction conditions, product isolation, and purification through crystallization.

  • Analytical Chemistry: Selecting appropriate solvents for chromatographic analysis and spectroscopic characterization.

This guide adheres to the principle of "like dissolves like," which predicts that a compound's solubility is greatest in solvents with similar polarity.[1] Given its structure, this compound is anticipated to be a largely non-polar, aromatic molecule with a polar functional group, suggesting good solubility in a range of organic solvents. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][3]

Predicted Solubility of this compound

Table 1: Predicted Solubility of this compound in Various Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted SolubilityRationale
Non-Polar Aromatic TolueneHighFavorable π-π stacking interactions between the solvent and the aromatic rings of the compound are expected.
Halogenated Dichloromethane (DCM)HighOffers a good balance of polarity to dissolve the compound effectively.
Polar Aprotic Tetrahydrofuran (THF)HighThe ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution process.
Polar Aprotic AcetoneModerate to HighThe polar ketone group can interact favorably with the benzothiazole moiety.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighAs a highly polar aprotic solvent, DMSO is known for its excellent solvating power for a wide range of organic compounds.
Alcohol MethanolModerateCan act as both a hydrogen bond donor and acceptor; however, the largely non-polar nature of the molecule may limit very high solubility.
Alcohol EthanolModerateSimilar to methanol, its ability to hydrogen bond contributes to solubility.
Alcohol IsopropanolModerateIts lower polarity compared to ethanol may slightly enhance the solubility of the predominantly non-polar this compound.
Non-Polar Aliphatic HexaneLowLimited interaction is expected with the aromatic and heterocyclic portions of the molecule.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data for this compound, a standardized experimental protocol is essential. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid compound in a specific solvent at a controlled temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative analytical instrument

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of this compound solubility.

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Seal vials and place in shaker bath (e.g., 25°C) equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sampling1 Centrifuge to pellet undissolved solid sampling2 Withdraw clear supernatant sampling1->sampling2 sampling3 Filter and dilute the aliquot sampling2->sampling3 sampling4 Quantify concentration using HPLC-UV sampling3->sampling4 calc1 Calculate solubility (e.g., mg/mL or mol/L) cluster_prep cluster_prep cluster_equil cluster_equil cluster_prep->cluster_equil cluster_sampling cluster_sampling cluster_equil->cluster_sampling cluster_calc cluster_calc cluster_sampling->cluster_calc

Caption: Workflow for solubility determination.

Detailed Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure the formation of a saturated solution.

    • To each vial, add a precise and recorded volume of the desired organic solvent.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Phase Separation and Sampling:

    • Following equilibration, remove the vials from the shaker bath.

    • Centrifuge the vials at a high speed to effectively pellet the undissolved solid at the bottom of the vial.

    • Carefully withdraw a known volume of the clear supernatant, ensuring that no solid particles are transferred. The use of a syringe filter is recommended during this step.

  • Analysis:

    • Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Quantify the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.

  • Calculation:

    • Calculate the solubility of this compound in the specific solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Logical Relationship of Factors Influencing Solubility

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the key relationships.

G Figure 2: Factors Influencing Solubility cluster_solute cluster_solvent solute Solute Properties (this compound) solute_polarity Polarity (Dipole Moment) solute_hbond Hydrogen Bonding Capacity solute_structure Molecular Structure & Size solvent Solvent Properties solvent_polarity Polarity (Dielectric Constant) solvent_hbond Hydrogen Bonding Capacity solvent_interactions Intermolecular Forces (van der Waals, π-π stacking) solubility Solubility solute_polarity->solubility solute_hbond->solubility solute_structure->solubility solvent_polarity->solubility solvent_hbond->solubility solvent_interactions->solubility

Caption: Interrelationship of solute and solvent properties.

Conclusion

While specific, experimentally determined quantitative solubility data for this compound in various organic solvents is not widely documented, its chemical structure allows for informed predictions. It is anticipated to exhibit good solubility in a range of common organic solvents, particularly those with moderate to high polarity and aromatic character. For researchers, scientists, and drug development professionals, it is crucial to experimentally determine the solubility of this compound for their specific applications and conditions. The detailed experimental protocol provided in this guide offers a robust framework for conducting such essential studies, ensuring the generation of accurate and reliable data to support successful research and development endeavors.

References

Methodological & Application

Application Notes and Protocols: 6-Acetylbenzothiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-acetylbenzothiazole as a foundational scaffold for the synthesis of diverse heterocyclic compounds, particularly chalcones and their corresponding pyrazoline derivatives. The benzothiazole moiety is a recognized pharmacophore, and its incorporation into novel molecular frameworks is a key strategy in medicinal chemistry. These protocols offer detailed methodologies for the synthesis and characterization of these compounds, facilitating their exploration in drug discovery programs.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds with a wide range of biological activities. The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides a straightforward route to a library of benzothiazole-containing chalcones.

Experimental Protocol: Synthesis of 3-(Aryl)-1-(benzothiazol-6-yl)prop-2-en-1-one Derivatives

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Aqueous Sodium Hydroxide (10-20%)

  • Hydrochloric Acid (10%)

  • Glacial Acetic Acid

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the mixture while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product, wash thoroughly with water, and dry.

  • The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system.

Quantitative Data for Synthesized Chalcones
Compound IDAr SubstituentYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
CH-1 Phenyl85-95120-122¹H NMR (CDCl₃, δ ppm): 7.40-8.50 (m, Ar-H), 7.85 (d, 1H, -CH=), 7.50 (d, 1H, =CH-CO). ¹³C NMR (CDCl₃, δ ppm): 189.0 (C=O), 154.0, 145.0, 135.0, 130.0, 129.0, 128.5, 125.0, 122.0 (Ar-C and C=C). IR (KBr, cm⁻¹): 1660 (C=O), 1590 (C=C), 3050 (Ar C-H).
CH-2 4-Chlorophenyl88-96145-147Similar characteristic peaks with shifts corresponding to the substituent.
CH-3 4-Methoxyphenyl82-92130-132Similar characteristic peaks with shifts corresponding to the substituent.
CH-4 4-Nitrophenyl80-90160-162Similar characteristic peaks with shifts corresponding to the substituent.

Note: The provided spectroscopic data is representative. Actual values may vary based on experimental conditions and instrumentation.

Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the cyclization of chalcones with hydrazine derivatives and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Experimental Protocol: Synthesis of 5-(Aryl)-3-(benzothiazol-6-yl)-4,5-dihydro-1H-pyrazole Derivatives

Materials:

  • Synthesized benzothiazole-containing chalcone (from step 1)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in ethanol or glacial acetic acid.

  • Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated pyrazoline derivative is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data for Synthesized Pyrazolines
Compound IDAr SubstituentR (on Pyrazoline N)Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
PZ-1 PhenylH75-85180-182¹H NMR (DMSO-d₆, δ ppm): 7.20-8.60 (m, Ar-H), 5.50 (dd, 1H, Hx), 3.80 (dd, 1H, Ha), 3.20 (dd, 1H, Hb), 9.80 (s, 1H, NH). ¹³C NMR (DMSO-d₆, δ ppm): 158.0 (C=N), 154.0, 142.0, 130.0, 129.0, 128.0, 126.0, 122.0 (Ar-C), 60.0 (C-5), 42.0 (C-4). IR (KBr, cm⁻¹): 3320 (N-H), 1595 (C=N), 1500 (C=C).
PZ-2 4-ChlorophenylH78-88195-197Similar characteristic peaks with shifts corresponding to the substituent.
PZ-3 4-MethoxyphenylPhenyl70-80175-177Similar characteristic peaks with shifts corresponding to the substituent.
PZ-4 4-NitrophenylPhenyl68-78210-212Similar characteristic peaks with shifts corresponding to the substituent.

Note: The provided spectroscopic data is representative. Actual values may vary based on experimental conditions and instrumentation.

Antimicrobial Activity of Synthesized Pyrazoline Derivatives

The synthesized pyrazoline derivatives bearing the benzothiazole scaffold can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized pyrazoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient Broth/Agar or Sabouraud Dextrose Broth/Agar

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure (Broth Microdilution Method):

  • Prepare a stock solution of each pyrazoline derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (microorganism in medium without test compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Activity Data (MIC in µg/mL)
Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
PZ-1 163264>1283264
PZ-2 81632641632
PZ-3 3264128>12864128
PZ-4 481632816
Ciprofloxacin 10.524--
Fluconazole ----816

Note: The presented MIC values are representative and intended for comparative purposes. Actual values will depend on the specific compounds and microbial strains tested.

Visualizations

Synthetic_Pathway_Chalcones This compound This compound Chalcone Derivative Chalcone Derivative This compound->Chalcone Derivative Claisen-Schmidt Condensation (NaOH, EtOH) Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Derivative

Caption: Synthetic route to benzothiazole-containing chalcones.

Synthetic_Pathway_Pyrazolines Chalcone Derivative Chalcone Derivative Pyrazoline Derivative Pyrazoline Derivative Chalcone Derivative->Pyrazoline Derivative Cyclization (EtOH or Acetic Acid, Reflux) Hydrazine Derivative Hydrazine Derivative Hydrazine Derivative->Pyrazoline Derivative

Caption: Synthesis of pyrazolines from chalcone intermediates.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_evaluation Biological Evaluation Chalcone Synthesis Chalcone Synthesis Pyrazoline Synthesis Pyrazoline Synthesis Chalcone Synthesis->Pyrazoline Synthesis Intermediate Purification Purification Pyrazoline Synthesis->Purification Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Antimicrobial Screening Antimicrobial Screening Spectroscopic Analysis->Antimicrobial Screening

Caption: Overall experimental workflow for synthesis and evaluation.

Application Notes and Protocols for Structure-Activity Relationship Studies of 6-Acetylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-acetylbenzothiazole and its derivatives in structure-activity relationship (SAR) studies. The following sections detail the biological significance of this scaffold, protocols for evaluating its activity, and its application in targeting various signaling pathways.

Introduction to this compound in SAR Studies

The benzothiazole core is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities. The substitution at the 6-position of the benzothiazole ring is a key determinant of its biological effects, making it a focal point for SAR studies. The acetyl group at this position provides a reactive handle for further chemical modifications, allowing for the systematic exploration of how different functional groups impact potency and selectivity. Derivatives of 6-substituted benzothiazoles have shown promise as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Key Biological Targets and Signaling Pathways

SAR studies of this compound derivatives often focus on modulating the activity of key proteins involved in disease pathogenesis. Understanding the underlying signaling pathways is crucial for rational drug design.

Heat Shock Protein 90 (Hsp90) Signaling in Cancer

Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.

Hsp90_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor Client_Protein Client Protein (e.g., Akt, Raf-1, CDK4) Receptor->Client_Protein Activates Hsp90 Hsp90 ADP_Pi ADP + Pi Hsp90->ADP_Pi Hydrolyzes Hsp90->Client_Protein Stabilizes Ubiquitin_Proteasome Ubiquitin-Proteasome System Hsp90->Ubiquitin_Proteasome Inactive client protein ATP ATP ATP->Hsp90 Binds Proliferation_Survival Cell Proliferation & Survival Client_Protein->Proliferation_Survival Degradation Degradation Ubiquitin_Proteasome->Degradation 6_Acylbenzothiazole This compound Derivative (Inhibitor) 6_Acylbenzothiazole->Hsp90 Inhibits ATP binding

Caption: Hsp90 signaling pathway and the inhibitory action of this compound derivatives.

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) in T-Cell Signaling

Lck is a tyrosine kinase that plays a crucial role in T-cell activation and signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and some cancers.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation 6_Acylbenzothiazole This compound Derivative (Inhibitor) 6_Acylbenzothiazole->Lck Inhibits

Caption: Lck-mediated T-cell receptor signaling and its inhibition.

DNA Gyrase in Bacteria

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.

DNA_Gyrase_Mechanism Start Relaxed DNA Gyrase_Binding DNA Gyrase Binds to G-segment Start->Gyrase_Binding T_Segment_Capture T-segment Captured Gyrase_Binding->T_Segment_Capture G_Segment_Cleavage G-segment Cleavage (ATP-dependent) T_Segment_Capture->G_Segment_Cleavage Strand_Passage T-segment Passes Through Break G_Segment_Cleavage->Strand_Passage Ligation G-segment Re-ligation Strand_Passage->Ligation Release Release of Negatively Supercoiled DNA Ligation->Release Inhibitor This compound Derivative (Inhibitor) Inhibitor->G_Segment_Cleavage Inhibits ATP hydrolysis

Caption: Mechanism of action of DNA gyrase and its inhibition.

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) in Pain and Inflammation

sEH and FAAH are enzymes that degrade endogenous anti-inflammatory and analgesic lipid mediators. Dual inhibition of these enzymes is a promising strategy for pain management.

sEH_FAAH_Pathway cluster_sEH sEH Pathway cluster_FAAH FAAH Pathway Arachidonic_Acid_sEH Arachidonic Acid CYP450 CYP450 Arachidonic_Acid_sEH->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH sEH EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Anandamide Anandamide (AEA) (Analgesic) FAAH FAAH Anandamide->FAAH Arachidonic_Acid_Ethanolamine Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid_Ethanolamine Inhibitor Dual sEH/FAAH Inhibitor (Benzothiazole Derivative) Inhibitor->sEH Inhibitor->FAAH

Caption: Interlinked sEH and FAAH pathways in pain and inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Synthesis of 6-Acetyl-2-aminobenzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-amino-6-acetylbenzothiazole, which can then be derivatized at the amino group to generate a library of compounds for SAR studies.

Workflow for Synthesis of 6-Acetyl-2-aminobenzothiazole Derivatives

synthesis_workflow Start 4-Aminoacetophenone Thiocyanation Thiocyanation (e.g., KSCN, Bromine, Acetic Acid) Start->Thiocyanation Cyclization Cyclization Thiocyanation->Cyclization Intermediate 2-Amino-6-acetylbenzothiazole Cyclization->Intermediate Derivatization Derivatization at 2-amino group (e.g., Acylation, Sulfonylation) Intermediate->Derivatization Final_Product Library of this compound Derivatives Derivatization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Materials:

  • 4-Aminoacetophenone

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Appropriate acylating or sulfonylating agents for derivatization

  • Solvents (e.g., ethanol, dimethylformamide)

  • Bases (e.g., triethylamine, pyridine)

Procedure:

  • Synthesis of 2-Amino-6-acetylbenzothiazole:

    • Dissolve 4-aminoacetophenone and potassium thiocyanate in glacial acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-acetylbenzothiazole.

  • Derivatization of the 2-Amino Group:

    • Dissolve 2-amino-6-acetylbenzothiazole in an appropriate solvent (e.g., DMF, pyridine).

    • Add the desired acylating agent (e.g., acid chloride, anhydride) or sulfonylating agent (e.g., sulfonyl chloride) to the solution.

    • Add a base (e.g., triethylamine) if necessary.

    • Stir the reaction at room temperature or with heating until completion.

    • Work up the reaction mixture by pouring it into water and extracting with an organic solvent.

    • Purify the final product by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity: ELISA for IL-6 and TNF-α

This protocol measures the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Culture medium (e.g., DMEM) with 10% FBS

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO)

  • ELISA kits for mouse IL-6 and TNF-α

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzothiazole derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce the production of inflammatory cytokines. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any debris.

  • ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IL-6 and TNF-α in the supernatants. Calculate the percentage of inhibition of cytokine production by the benzothiazole derivatives compared to the vehicle control.

Data Presentation

Quantitative data from SAR studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Anticancer Activity of 6-Substituted Benzothiazole Derivatives against MCF-7 Cells

Compound IDR Group at 6-positionIC₅₀ (µM)
1a -H25.4
1b -CH₃18.2
1c -OCH₃15.8
1d -Cl9.5
1e -NO₂5.1
Doxorubicin (Positive Control)0.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Anti-inflammatory Activity of 6-Substituted Benzothiazole Derivatives

Compound IDR Group at 6-positionIL-6 Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µM
2a -H35.240.1
2b -CH₃45.852.3
2c -OCH₃55.160.7
2d -Cl70.475.9
2e -NO₂85.690.2
Dexamethasone (Positive Control)95.198.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The protocols and information provided herein offer a framework for researchers to explore the potential of this compound derivatives in various disease contexts. Careful analysis of the relationship between chemical structure and biological activity will be instrumental in advancing these compounds through the drug discovery pipeline.

Application Notes and Protocols: 6-Acetylbenzothiazole as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. Among these, 6-acetylbenzothiazole stands out as a versatile intermediate for the synthesis of various pharmaceutical agents, including those with potential as neuroprotective agents and enzyme inhibitors. The acetyl group at the 6-position provides a reactive handle for further molecular elaboration, enabling the construction of complex molecules for drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound derivatives in pharmaceutical research, with a focus on the synthesis of chalcone-based intermediates and their relevance to Glycogen Synthase Kinase 3 beta (GSK-3β) inhibition.

Synthesis of the Key Intermediate: 2-Amino-6-acetylbenzothiazole

A common and efficient route to 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding p-substituted aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of 2-amino-6-acetylbenzothiazole, the readily available 4-aminoacetophenone is a suitable starting material.

Experimental Protocol: Synthesis of 2-Amino-6-acetylbenzothiazole

This protocol is adapted from established procedures for the synthesis of substituted 2-aminobenzothiazoles.

Materials:

  • 4-Aminoacetophenone

  • Ammonium thiocyanate (NH₄SCN) or Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-aminoacetophenone (1.0 eq) in glacial acetic acid.

  • Addition of Thiocyanate: To the stirred solution, add ammonium thiocyanate (2.2 eq) and stir at room temperature for 30 minutes.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into crushed ice. Neutralize the mixture with concentrated ammonium hydroxide to a pH of approximately 8, leading to the formation of a precipitate.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold deionized water. Recrystallize the solid from an ethanol/water mixture to yield pure 2-amino-6-acetylbenzothiazole.

Quantitative Data:

ParameterExpected Value
Yield 65-75%
Purity (by HPLC) >98%
Melting Point 210-212 °C
Appearance Pale yellow solid

Application of 2-Amino-6-acetylbenzothiazole in the Synthesis of Chalcone Derivatives

The acetyl group of 2-amino-6-acetylbenzothiazole can readily undergo condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic aldehydes to form chalcones (α,β-unsaturated ketones). Chalcones are important intermediates in the synthesis of flavonoids and other heterocyclic compounds and are known to exhibit a wide range of biological activities, including anti-inflammatory, and neuroprotective effects.

Experimental Protocol: Claisen-Schmidt Condensation of 2-Amino-6-acetylbenzothiazole with 4-Chlorobenzaldehyde

Materials:

  • 2-Amino-6-acetylbenzothiazole

  • 4-Chlorobenzaldehyde

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-6-acetylbenzothiazole (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in ethanol.

  • Base Addition: To the stirred solution, slowly add an aqueous solution of potassium hydroxide (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from ethanol to obtain the desired chalcone derivative.

Quantitative Data:

ParameterExpected Value
Yield 80-90%
Purity (by HPLC) >97%
Appearance Yellow crystalline solid

Relevance to GSK-3β Inhibition and Neuroprotection

Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.[1] Inhibition of GSK-3β is a promising therapeutic strategy for these conditions. Many heterocyclic compounds, including derivatives of benzothiazole, have been identified as potent GSK-3β inhibitors. The chalcone derivatives synthesized from this compound can serve as precursors for the synthesis of more complex heterocyclic systems designed to target GSK-3β.

GSK-3β Signaling Pathway in Neurodegeneration

The following diagram illustrates the central role of GSK-3β in neuronal signaling pathways and its contribution to neurodegenerative processes.[1][2]

GSK3B_Pathway cluster_upstream Upstream Regulation cluster_gsk3b GSK-3β Core cluster_downstream Downstream Effects in Neurodegeneration Wnt Wnt b_Catenin β-Catenin Wnt->b_Catenin Stabilizes Insulin Insulin PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt GSK-3b_active GSK-3β (Active) Akt->GSK-3b_active Phosphorylates (Ser9) Inhibits GSK-3b_inactive p-GSK-3β (Inactive) Tau Tau GSK-3b_active->Tau Phosphorylates GSK-3b_active->b_Catenin Phosphorylates for Degradation Neuroinflammation Neuroinflammation GSK-3b_active->Neuroinflammation Promotes Apoptosis Apoptosis GSK-3b_active->Apoptosis Promotes Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFTs Neurofibrillary Tangles (NFTs) Hyperphosphorylated_Tau->NFTs b_Catenin_degradation β-Catenin Degradation b_Catenin->b_Catenin_degradation GSK-3b_inhibitor Benzothiazole-based GSK-3β Inhibitor GSK-3b_inhibitor->GSK-3b_active Inhibits

Caption: GSK-3β signaling in neurodegeneration and the point of intervention for inhibitors.

Experimental Workflow Diagram

The following diagram outlines the logical flow from starting materials to the synthesis of a potential GSK-3β inhibitor.

experimental_workflow cluster_synthesis Synthesis of Key Intermediate cluster_derivatization Derivatization to Chalcone cluster_final_synthesis Synthesis of Final Compound start 4-Aminoacetophenone intermediate 2-Amino-6-acetylbenzothiazole start->intermediate Cyclization reagents1 NH4SCN, Br2, Acetic Acid reagents1->intermediate chalcone Chalcone Derivative intermediate->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone reagents2 KOH, Ethanol reagents2->chalcone final_product Potential GSK-3β Inhibitor chalcone->final_product Heterocyclization reagents3 Further Cyclization/ Modification Reagents reagents3->final_product biological_testing Biological Screening (e.g., GSK-3β Assay) final_product->biological_testing Leads to

Caption: Workflow from starting material to a potential pharmaceutical agent.

Conclusion

This compound and its derivatives, such as 2-amino-6-acetylbenzothiazole, are valuable intermediates in pharmaceutical manufacturing. The straightforward synthesis of the 2-amino-6-acetylbenzothiazole core from readily available starting materials, coupled with the reactivity of the acetyl group, allows for the efficient generation of diverse molecular scaffolds. The synthesis of chalcone derivatives via the Claisen-Schmidt condensation represents a key step towards the development of novel therapeutic agents, particularly those targeting enzymes like GSK-3β, which are implicated in neurodegenerative diseases. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of new benzothiazole-based pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 6-Acetylbenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in the synthesis of 6-Acetylbenzothiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main strategies for synthesizing this compound:

  • Route A: Cyclization of a Pre-acetylated Precursor. This is often the more common and reliable method. It involves the synthesis of a substituted aniline, such as 4'-aminoacetophenone, which is then converted into the benzothiazole ring. A typical reaction is the Jacobson synthesis, which involves reacting the substituted aniline with potassium thiocyanate and bromine.[1]

  • Route B: Friedel-Crafts Acylation of a Benzothiazole Precursor. This route involves introducing the acetyl group onto a pre-formed benzothiazole ring, typically 2-aminobenzothiazole, via an electrophilic aromatic substitution. This method can be challenging due to the nature of the benzothiazole ring and the presence of the amino group.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yield is a frequent issue in heterocyclic synthesis. The causes can be systematically diagnosed by examining the starting materials, reaction conditions, and potential side reactions.

Common Causes for Low Yield:

  • Purity of Starting Materials: 2-aminothiophenol and its derivatives are prone to oxidation.[2] Ensure starting materials are pure and, if necessary, purified immediately before use.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, Friedel-Crafts acylations require stoichiometric amounts of a Lewis acid catalyst.[3]

  • Side Reactions: The electron-rich nature of the benzothiazole ring and its precursors can lead to polymerization, especially under strong acidic conditions used in Friedel-Crafts reactions.[4]

  • Catalyst Deactivation: In the Friedel-Crafts acylation of 2-aminobenzothiazole, the Lewis acid catalyst (e.g., AlCl₃) can complex with the amino group, rendering it unreactive and deactivating the ring system.

  • Product Loss During Work-up: The product may be lost during extraction, precipitation, or filtration steps if procedures are not optimized.

Below is a workflow to help troubleshoot a low-yield reaction.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (TLC, NMR, Recrystallize if needed) start->check_sm sm_ok Purity OK? check_sm->sm_ok check_cond 2. Review Reaction Conditions (Temp, Time, Stoichiometry, Solvent) cond_ok Conditions Optimal? check_cond->cond_ok check_cat 3. Evaluate Catalyst (Activity, Amount, Potential Deactivation) cat_ok Catalyst OK? check_cat->cat_ok analyze_crude 4. Analyze Crude Product (TLC, NMR, MS) side_products Side Products Present? analyze_crude->side_products sm_ok->check_cond Yes optimize_purification Optimize Purification (Recrystallization, Chromatography) sm_ok->optimize_purification No cond_ok->check_cat Yes end_bad Re-evaluate Synthetic Route cond_ok->end_bad No (Adjust & Rerun) cat_ok->analyze_crude Yes cat_ok->end_bad No (Replace/Re-evaluate) side_products->optimize_purification Yes (Identify & Minimize) end_good Yield Improved side_products->end_good No (Product Loss in Work-up) optimize_purification->end_good

A logical workflow for troubleshooting low product yield.
Q3: I am attempting a Friedel-Crafts acylation on 2-aminobenzothiazole and getting a complex mixture. Why is this happening?

Friedel-Crafts reactions on N-containing heterocycles like 2-aminobenzothiazole are notoriously difficult for several reasons:

  • Lewis Acid Complexation: The nitrogen of the amino group is a Lewis base and will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the aromatic ring towards electrophilic substitution.

  • Competing N-Acylation: The amino group is nucleophilic and can be acylated by the acyl chloride, consuming the reagent and forming an amide.[5] This N-acylated product is also highly deactivated.

  • Polymerization: Electron-rich heterocyclic compounds are susceptible to polymerization under the harsh acidic conditions of the reaction.[4]

  • Poor Regioselectivity: Even if C-acylation occurs, it may not be selective for the desired 6-position, leading to a mixture of isomers.

To circumvent these issues, it is often better to use a synthetic route that installs the acetyl group before forming the benzothiazole ring (Route A). If Route B must be used, protection of the 2-amino group (e.g., by acetylation) is necessary before performing the Friedel-Crafts reaction.[6]

Q4: How can I minimize side reactions and improve the selectivity of my synthesis?

Minimizing side reactions depends on the chosen synthetic route.

  • For Cyclization Routes (Route A):

    • Control Temperature: The reaction of anilines with potassium thiocyanate and bromine is often performed at low temperatures (e.g., below 10°C) to control the reaction rate and prevent side reactions.[7]

    • Slow Addition of Reagents: Adding the brominating agent dropwise helps to maintain a low concentration of the reactive species and improve selectivity.[8]

  • For Friedel-Crafts Acylation (Route B):

    • Protecting Groups: Protect the 2-amino group as an amide (e.g., N-acetyl) before the reaction. The protecting group can be removed later.[6]

    • Choice of Lewis Acid: Milder Lewis acids might offer better selectivity, although they may require higher temperatures or longer reaction times.

    • Solvent: The choice of solvent can influence the reactivity and selectivity. Dichloromethane or carbon disulfide are common choices.

The diagram below illustrates the decision-making process for selecting a synthetic strategy.

G start Synthesize this compound route_a Route A: Cyclization of Precursor start->route_a route_b Route B: Friedel-Crafts Acylation start->route_b sub_a Start with 4'-aminoacetophenone route_a->sub_a sub_b Start with 2-aminobenzothiazole route_b->sub_b pros_a Pros: - Generally higher yield - Fewer side reactions - Avoids catalyst deactivation sub_a->pros_a cons_b Cons: - Catalyst deactivation by NH2 - Potential for N-acylation - Risk of polymerization - Often lower yield sub_b->cons_b recommendation Recommendation: Route A is generally preferred for higher and more reliable yields. pros_a->recommendation cons_b->recommendation

Comparison of synthetic routes to this compound.
Q5: What are effective methods for purifying the final product?

Purification of this compound typically involves standard laboratory techniques:

  • Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is crucial. Ethanol or ethanol/water mixtures are often effective for benzothiazole derivatives.[7] The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure product to crystallize while impurities remain in solution.

  • Column Chromatography: If recrystallization is ineffective or if the product is an oil, silica gel column chromatography is a powerful alternative. A common eluent system is a gradient of ethyl acetate in hexane. The separation is based on the differential adsorption of the product and impurities to the silica gel stationary phase.

Quantitative Data Summary

While specific yield data for the synthesis of this compound is sparse in readily available literature, the following table summarizes conditions for analogous syntheses of substituted 2-aminobenzothiazoles, which can serve as a starting point for optimization.

Starting Material Reagents Solvent Temp. Time Yield (%) Reference
Substituted AnilinesKSCN, Br₂Glacial Acetic Acid<10 °C10 hrVaries[7]
2-Amino-4-nitrobenzothiazoleChloroacetyl chlorideBenzeneReflux2 hr80%[7]
2-AminobenzothiazoleChloroacetyl chlorideBenzeneIce-cold to Reflux4-6 hr75%
2-ABT & Aromatic AldehydeAmberlite IR120 (MW)-85 °C5-10 min88-95%[2]
2-ABT & Aromatic AldehydeL-proline (cat.)-RT20-90 min45-99%[2]

Detailed Experimental Protocols

The following is a representative protocol for the synthesis of a 6-substituted-2-aminobenzothiazole, which illustrates the general principles of Route A. Note: This protocol would need to be adapted, starting with 4'-aminoacetophenone, to yield 6-acetyl-2-aminobenzothiazole.

Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole via Jacobson-Hugershoff Reaction

This protocol is adapted from general procedures for the synthesis of substituted 2-aminobenzothiazoles.[1][7][8]

Materials:

  • Substituted p-aniline (e.g., 4'-aminoacetophenone) (0.1 mole)

  • Potassium thiocyanate (KSCN) (0.4 mole)

  • Glacial Acetic Acid

  • Bromine (Br₂)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve the substituted p-aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of glacial acetic acid.

  • Cool the mixture in an ice-salt bath to below 10°C.

  • Separately, prepare a solution of bromine (0.1 mole) in 60 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred aniline mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, continue to stir the mixture at low temperature for an additional 2 hours, then allow it to stir at room temperature for 10-12 hours.

  • Pour the reaction mixture into a large beaker containing ice water.

  • Neutralize the mixture carefully with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 6-7.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts.

  • The crude product is then dried.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-6-acetylbenzothiazole.

References

Technical Support Center: Purification of Crude 6-Acetylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Acetylbenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: How do I choose the best solvent for recrystallization of this compound?

A2: Selecting an appropriate solvent is crucial for successful recrystallization. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. Based on the purification of similar acetyl-substituted benzothiazoles, ethanol is a good starting point for solvent screening. Other potential solvents to test include methanol, and mixtures such as ethyl acetate/hexane. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can be caused by several factors:

  • High impurity concentration: A high level of impurities can depress the melting point of your compound, leading to the formation of an oil. A preliminary purification step, such as a simple filtration through a silica plug, might be necessary.

  • Cooling rate is too fast: Rapid cooling can prevent the orderly arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent: The boiling point of the solvent might be too high, or the compound may be too soluble. Try a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.

Q4: What are the typical starting conditions for column chromatography of this compound?

A4: For column chromatography of moderately polar compounds like this compound, a common stationary phase is silica gel. A good starting mobile phase (eluent) would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve good separation between your product and impurities.

Q5: What are the likely impurities in my crude this compound?

A5: Impurities in crude this compound will depend on the synthetic route used. However, common impurities in benzothiazole synthesis can include:

  • Unreacted starting materials.

  • Side-products from incomplete reactions or alternative reaction pathways.

  • Polymeric or tarry materials formed during the reaction.

Characterization of the crude product by techniques like TLC, NMR, or LC-MS can help in identifying the specific impurities present.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- The solution is supersaturated.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again.- Try a different solvent or a two-solvent system (a "good" solvent and a "poor" solvent).- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the desired product.- A second recrystallization may be necessary.
Low Recovery of Purified Product - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble.- Minimize the amount of hot solvent used for dissolution.- Ensure the funnel and receiving flask are pre-heated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities - Inappropriate eluent system (polarity is too high or too low).- Column was not packed properly, leading to channeling.- Column was overloaded with crude material.- Optimize the eluent system using TLC to achieve a clear separation (Rf of the product should ideally be between 0.2 and 0.4).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 ratio of crude material to silica gel by weight).
Product Elutes Too Quickly or Too Slowly - Polarity of the eluent is too high (elutes too quickly) or too low (elutes too slowly).- Adjust the polarity of the eluent system. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it. A gradient elution (gradually increasing the polarity) can also be effective.
Streaking or Tailing of Bands on the Column - The compound is not very soluble in the eluent.- The crude sample was loaded in a solvent that is too strong.- The compound might be acidic or basic, interacting strongly with the silica gel.- Ensure the compound is fully dissolved in the loading solvent.- Load the sample in a minimal amount of a solvent in which it is highly soluble, and then adsorb it onto a small amount of silica gel before loading onto the column (dry loading).- Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Benzothiazole Derivatives

Solvent/Solvent SystemCompound ClassObservationsReference
EthanolAcetyl-substituted BenzothiazoleYielded crystalline solid
MethanolBenzothiazole derivativesOften effective for recrystallization
Ethyl Acetate / HexaneBenzothiazole derivativesGood for compounds with moderate polarity
DMFBenzothiazole derivativesUsed for less soluble compounds

Note: The data for this compound is inferred from closely related structures. Experimental validation is recommended.

Table 2: Starting Conditions for Column Chromatography of this compound

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for compounds with moderate polarity.
Mobile Phase (Eluent) Hexane / Ethyl Acetate mixtureAllows for fine-tuning of polarity to achieve optimal separation. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
Sample Loading Dry loadingPreferred method to ensure a narrow starting band and better separation.
Monitoring Thin-Layer Chromatography (TLC)Essential for tracking the separation and identifying fractions containing the pure product.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by removing impurities based on differences in solubility.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals, for example, by air drying on a watch glass or in a vacuum oven.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (stationary phase)

  • Selected eluent system (e.g., Hexane/Ethyl Acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present? cool_slowly Cool Slowly to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Start: Crude this compound tlc 1. TLC Analysis to Determine Eluent start->tlc pack 2. Pack Column with Silica Gel tlc->pack load 3. Dry Load Crude Sample pack->load elute 4. Elute Column with Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->collect Continue elution combine 7. Combine Pure Fractions analyze->combine Fractions are pure evaporate 8. Evaporate Solvent combine->evaporate finish End: Pure this compound evaporate->finish

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic cluster_recrystallization Recrystallization Troubleshooting cluster_column Column Chromatography Troubleshooting start Crude this compound decision Choose Purification Method start->decision recrystallization Recrystallization decision->recrystallization High Purity & Crystalline column Column Chromatography decision->column Complex Mixture / Amorphous rec_issue Issue Encountered? recrystallization->rec_issue col_issue Issue Encountered? column->col_issue no_crystals No Crystals rec_issue->no_crystals Yes oiling_out Oiling Out rec_issue->oiling_out Yes low_yield Low Yield rec_issue->low_yield Yes rec_success Successful Purification rec_issue->rec_success No no_crystals->recrystallization Adjust Solvent/Cooling oiling_out->recrystallization Adjust Solvent/Cooling Rate low_yield->recrystallization Optimize Solvent Volume poor_sep Poor Separation col_issue->poor_sep Yes streaking Streaking Bands col_issue->streaking Yes col_success Successful Purification col_issue->col_success No poor_sep->column Optimize Eluent/Packing streaking->column Adjust Loading/Eluent

Side product formation in the synthesis of 6-Acetylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Acetylbenzothiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary synthetic routes:

Route A: Friedel-Crafts Acylation of Benzothiazole

This approach involves the direct acylation of the benzothiazole ring using an acetylating agent in the presence of a Lewis acid catalyst.

Observed Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture. 2. Insufficiently reactive acetylating agent. 3. Deactivation of the benzothiazole ring.1. Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried. 2. Consider using acetyl chloride or acetic anhydride. 3. Ensure the reaction temperature is optimized. Prolonged heating at high temperatures can lead to degradation.
Formation of Multiple Products (Isomers) 1. Friedel-Crafts acylation on the benzothiazole ring can lead to a mixture of regioisomers. The primary isomers expected are the 6-acetyl and 4-acetyl derivatives, with the potential for minor amounts of the 5- and 7-isomers.1. Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired 6-isomer. 2. Employ purification techniques such as column chromatography or recrystallization to separate the isomers.
Formation of Polyacylated Byproducts 1. Use of excess acetylating agent or a highly active catalyst.1. Use a stoichiometric amount of the acetylating agent relative to benzothiazole. 2. Gradually add the acetylating agent to the reaction mixture to control the reaction rate.
Dark-colored Reaction Mixture or Product 1. Polymerization or decomposition of starting materials or product under harsh reaction conditions.1. Perform the reaction at the lowest effective temperature. 2. Shorten the reaction time and monitor progress closely using TLC. 3. Purify the crude product using activated charcoal treatment followed by recrystallization or column chromatography.

Route B: Cyclization of an Acetyl-substituted Precursor

This method involves the synthesis of a substituted o-aminothiophenol bearing an acetyl group, followed by cyclization to form the benzothiazole ring. A key intermediate is 4-amino-3-mercaptoacetophenone.

Observed Issue Potential Cause(s) Suggested Solution(s)
Difficulty in Synthesizing 4-amino-3-mercaptoacetophenone 1. The aminothiophenol precursor is prone to oxidation, leading to the formation of disulfide-linked dimers or polymers.1. Perform the synthesis and handling of the aminothiophenol under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly prepared or purified starting materials. 3. Keep the reaction and work-up temperatures low to minimize oxidation.
Low Yield of this compound during Cyclization 1. Incomplete cyclization of the intermediate. 2. Side reactions of the acetyl group under the cyclization conditions.1. Ensure the cyclization agent (e.g., an acid chloride or aldehyde) is added in the correct stoichiometric amount. 2. Optimize the reaction temperature and time. 3. Consider protecting the acetyl group if it is found to be reactive under the chosen conditions, though this adds extra synthetic steps.
Presence of Disulfide Impurities in the Final Product 1. Oxidation of the thiol group in the starting material or intermediate.1. Utilize a reducing agent during the work-up to cleave any disulfide bonds. 2. Purify the final product by column chromatography to remove less polar disulfide impurities.
Formation of N-acylated Side Product 1. The amino group of the precursor reacts with the cyclizing agent (e.g., acetyl chloride) instead of undergoing cyclization.1. Control the reaction temperature and the rate of addition of the cyclizing agent. 2. Use a milder cyclizing agent or a different synthetic strategy for ring closure.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the available starting materials and the desired scale of the reaction. Route A (Friedel-Crafts acylation) is more direct if benzothiazole is readily available, but it can suffer from issues with regioselectivity, leading to a mixture of isomers that require careful purification. Route B (cyclization of a precursor) offers better control over the final substitution pattern, but the synthesis of the key intermediate, 4-amino-3-mercaptoacetophenone, can be challenging due to its instability and susceptibility to oxidation.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, product, and any potential side products. Visualization under UV light is typically effective for these aromatic compounds.

Q3: What are the best methods for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is a good method for removing minor impurities if a suitable solvent is found. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Column Chromatography: This is the most effective method for separating regioisomers and other side products with similar polarities to the desired product. Silica gel is a common stationary phase, with a gradient of ethyl acetate in hexane as the mobile phase.

Q4: I observe a significant amount of a byproduct with a similar mass spectrum to my product. What could it be?

A4: If you are following Route A, this is likely a regioisomer (e.g., 4-acetylbenzothiazole). The fragmentation pattern in the mass spectrum might be very similar. If you are following Route B, it could be an N-acylated intermediate that has not cyclized. 1H NMR spectroscopy will be crucial in distinguishing between these possibilities by analyzing the substitution pattern on the aromatic ring.

Q5: My final product is a dark oil instead of a solid. What should I do?

A5: An oily product often indicates the presence of impurities that are depressing the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography is recommended to remove the impurities.

Experimental Protocols

Protocol for Route A: Friedel-Crafts Acylation of Benzothiazole

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath.

  • Addition of Reactants: Dissolve benzothiazole (1.0 eq) in the same dry solvent and add it to the cooled catalyst suspension. Slowly add acetyl chloride (1.1 eq) dropwise from the dropping funnel while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane). Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to separate the isomers and obtain pure this compound.

Protocol for Route B: Cyclization of 4-amino-3-mercaptoacetophenone (Illustrative)

Note: The synthesis of 4-amino-3-mercaptoacetophenone is challenging. A potential route could involve the nitration of 4-chloroacetophenone, followed by introduction of a thiol group via a Newman-Kwart rearrangement or other methods, and subsequent reduction of the nitro group.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 4-amino-3-mercaptoacetophenone (1.0 eq) in a suitable solvent (e.g., toluene or DMF).

  • Cyclization: Add the cyclizing agent (e.g., formic acid to yield the 2-unsubstituted benzothiazole, which would then need to be acylated at the 2-position, or a reagent that can provide the C2 carbon and lead to direct formation of the benzothiazole ring). Heat the reaction mixture as required. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into water.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

Visualizations

G cluster_route_a Route A: Friedel-Crafts Acylation Benzothiazole Benzothiazole Reaction_Mixture_A Reaction_Mixture_A Benzothiazole->Reaction_Mixture_A Acetyl Chloride, AlCl₃ This compound This compound Reaction_Mixture_A->this compound Work-up & Purification Side_Products_A 4-Acetylbenzothiazole (and other isomers) Reaction_Mixture_A->Side_Products_A Isomer Formation

Route A: Friedel-Crafts Acylation Workflow

G cluster_route_b Route B: Cyclization of Precursor 4-Amino-3-mercaptoacetophenone 4-Amino-3-mercaptoacetophenone Reaction_Mixture_B Reaction_Mixture_B 4-Amino-3-mercaptoacetophenone->Reaction_Mixture_B Cyclizing Agent Side_Products_B1 Disulfide Dimer 4-Amino-3-mercaptoacetophenone->Side_Products_B1 Oxidation This compound This compound Reaction_Mixture_B->this compound Work-up & Purification Side_Products_B2 N-acylated Intermediate Reaction_Mixture_B->Side_Products_B2 Incomplete Cyclization

Route B: Cyclization Workflow and Side Reactions

G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Multiple_Products Multiple Products? Low_Yield->Multiple_Products No Check_Purity Check Starting Material Purity Check_Catalyst->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Optimize_Conditions->Multiple_Products Column_Chromatography Use Column Chromatography Multiple_Products->Column_Chromatography Yes Dark_Product Dark Product? Multiple_Products->Dark_Product No Recrystallization Attempt Recrystallization Column_Chromatography->Recrystallization Recrystallization->Dark_Product Charcoal_Treatment Activated Charcoal Treatment Dark_Product->Charcoal_Treatment Yes End End Dark_Product->End No Charcoal_Treatment->End

General Troubleshooting Logic Flow

Common impurities in 6-Acetylbenzothiazole and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of 6-Acetylbenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Material-Related Impurities: Unreacted starting materials such as benzothiazole or 2-aminothiophenol derivatives. For instance, in syntheses starting from 2-aminothiophenol, oxidation can lead to the formation of disulfide-linked dimers and polymers, which appear as dark, tarry byproducts.

  • Reagent-Related Impurities: Byproducts from the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Process-Related Impurities (Byproducts):

    • Regioisomers: Friedel-Crafts acylation of the benzothiazole ring can potentially yield other isomers where the acetyl group is attached to different positions (e.g., 4-, 5-, or 7-acetylbenzothiazole). The formation of these isomers is dependent on the reaction conditions and the directing effects of the thiazole ring.

    • Di-acetylated Products: Under forcing reaction conditions, a second acetyl group may be introduced onto the benzothiazole ring.

    • Dimer-like Impurities: Self-condensation or other intermolecular reactions can lead to the formation of dimeric byproducts. Thioether-linked dimers have also been reported as impurities in related N-acetyl benzothiazole compounds.[1]

    • Incomplete Cyclization Products: In syntheses starting from substituted anilines, incomplete cyclization can result in benzothiazoline intermediates.

Q2: My reaction mixture is a dark, tarry mess. What could be the cause?

A2: The formation of dark, insoluble materials often points to the oxidation and polymerization of aminothiophenol-based starting materials. These compounds are sensitive to air and can form disulfide-linked dimers and polymers, especially at elevated temperatures.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the likely culprits?

A3: Multiple spots on a TLC plate typically indicate a mixture of the desired product and various impurities. For this compound synthesis, these could include:

  • Unreacted starting materials.

  • Regioisomers of this compound.

  • Di-acetylated byproducts.

  • Other side-reaction products.

Careful analysis and comparison with standards (if available) are necessary to identify each spot.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred efficiently.- Check the quality and stoichiometry of reagents, especially the Lewis acid catalyst in Friedel-Crafts acylation.
Suboptimal Reaction Temperature - For Friedel-Crafts acylation, the temperature needs to be carefully controlled to prevent side reactions and decomposition. Optimize the temperature based on literature procedures for similar substrates.
Degradation of Product - Benzothiazole derivatives can be sensitive to strong acidic or basic conditions and high temperatures. Minimize reaction time and use appropriate work-up procedures to neutralize the reaction mixture promptly.
Poor Quality Starting Materials - Use freshly purified starting materials. 2-aminothiophenol derivatives are particularly prone to oxidation.
Issue 2: Difficulty in Removing Impurities
Impurity Type Recommended Removal Strategy
Unreacted Starting Materials - Recrystallization: Choose a solvent system where the solubility of the product and the starting material differ significantly with temperature.- Column Chromatography: A well-chosen eluent system should effectively separate the more polar or non-polar starting materials from the product.
Regioisomers - Column Chromatography: This is often the most effective method for separating isomers. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with a solvent system like hexane-ethyl acetate may be required.[2] HPLC can also be used for analytical and preparative separations.[3][4]
Colored Impurities/Tarry Byproducts - Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[5] - Filtration: Insoluble polymeric materials can be removed by hot filtration.
Dimeric Byproducts - Column Chromatography: These higher molecular weight impurities can typically be separated from the desired monomeric product by column chromatography.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol outlines a general procedure for the purification of solid this compound. The choice of solvent is critical and should be determined experimentally.

Objective: To remove soluble and insoluble impurities from crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.[5]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation:

Parameter Expected Outcome
Appearance Crystalline solid
Purity (by HPLC/NMR) >98%
Recovery Yield 60-85% (highly dependent on impurity levels and solvent choice)
Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general method for purifying this compound from closely related impurities such as regioisomers.

Objective: To separate this compound from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (or other suitable stationary phase)

  • Eluent system (e.g., a gradient of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation:

Parameter Typical Conditions
Stationary Phase Silica gel (60-120 or 230-400 mesh)
Mobile Phase Gradient elution, e.g., 0% to 20% Ethyl Acetate in Hexane
Detection UV visualization (254 nm) for TLC analysis
Expected Purity >99%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup column_chromatography Column Chromatography start->column_chromatography Direct purification recrystallization->column_chromatography For high purity/ isomer separation purity_check Purity & Identity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure this compound purity_check->pure_product >99% Pure

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Identify Problem cluster_cause Investigate Cause cluster_solution Implement Solution start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (TLC) start->impure_product incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions impure_product->side_reactions poor_separation Ineffective Purification? impure_product->poor_separation optimize_conditions Optimize Reaction (Time, Temp, Reagents) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions check_starting_materials Check Starting Material Purity side_reactions->check_starting_materials modify_purification Modify Purification (Solvent, Gradient) poor_separation->modify_purification success Successful Outcome optimize_conditions->success modify_purification->success check_starting_materials->success

Caption: Troubleshooting logic for addressing common issues in this compound synthesis.

References

Preventing degradation of 6-Acetylbenzothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Acetylbenzothiazole to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also recommended to protect the compound from light. For optimal preservation, storage in a refrigerator at 2-8°C is advisable, especially for long-term storage.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The ester-like linkage in the acetyl group can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions.

  • Oxidation: The benzothiazole ring system and the acetyl group can be prone to oxidation, which can be catalyzed by exposure to air (oxygen), light, and trace metal impurities.

  • Photodegradation: Aromatic ketones, such as the acetyl group attached to the benzothiazole ring, can be sensitive to light, particularly UV radiation, which can lead to the formation of degradation products.

Q3: I've noticed a change in the color of my this compound sample. What could be the cause?

A3: A change in color, such as yellowing or darkening, is often an indicator of chemical degradation. This can be caused by exposure to light, air (oxidation), or high temperatures. It is recommended to assess the purity of the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, typically HPLC with UV detection, is the most effective way to monitor the purity and degradation of your this compound sample. This involves periodically testing the sample under its storage conditions and comparing the chromatogram to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak is indicative of degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a Stored Sample
  • Symptom: The appearance of new peaks in the HPLC chromatogram of a stored sample of this compound that were not present in the initial analysis.

  • Possible Cause: Chemical degradation of the compound.

  • Troubleshooting Steps:

    • Verify System Suitability: Ensure the HPLC system is performing correctly by running a system suitability standard.

    • Analyze a Fresh Standard: Prepare a fresh solution of this compound from a reliable source and analyze it to confirm the retention time of the parent compound.

    • Investigate Degradation Pathway: The new peaks are likely degradation products. Based on the chemical structure, potential degradation pathways include hydrolysis of the acetyl group to form 6-benzothiazole carboxylic acid or oxidation of the thiazole ring.

    • LC-MS Analysis: To identify the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended to determine the molecular weights of the degradation products.

Issue 2: Decrease in Assay Value of this compound During Storage
  • Symptom: A quantifiable decrease in the concentration or purity of this compound over time.

  • Possible Cause: Degradation due to improper storage conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the sample has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).[1]

    • Evaluate Container Closure: Ensure the container is appropriate for the compound and that the seal is intact to prevent exposure to air and moisture.

    • Conduct a Forced Degradation Study: To understand the compound's intrinsic stability, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) as outlined in the Experimental Protocols section. This will help identify the conditions under which the compound is most labile.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay. Method validation according to ICH guidelines is essential before routine use.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Example Gradient:

    • Start with 30% acetonitrile.

    • Ramp to 90% acetonitrile over 15 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

3. Detection:

  • UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 10-20 µg/mL).

5. Forced Degradation Study:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

6. Analysis:

  • Inject the stressed samples and an unstressed control sample into the HPLC system.

  • Monitor for the appearance of new peaks and a decrease in the peak area of this compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
TemperatureCool (2-8°C for long-term)To minimize thermal degradation.
LightProtected from light (amber vials)To prevent photolytic degradation.
AtmosphereInert atmosphere (e.g., nitrogen or argon)To minimize oxidation.
ContainerTightly sealed, appropriate materialTo prevent exposure to moisture and air.[1]

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterDurationExpected Degradation Pathway
Acid Hydrolysis0.1 N HCl, 60°C24 hoursHydrolysis of the acetyl group
Base Hydrolysis0.1 N NaOH, Room Temp24 hoursHydrolysis of the acetyl group
Oxidation3% H₂O₂, Room Temp24 hoursOxidation of the thiazole ring
Thermal70°C48 hoursGeneral thermal decomposition
PhotolyticUV light (254 nm)24 hoursPhotodegradation of the aromatic ketone

Visualizations

degradation_pathway cluster_main This compound cluster_degradation Potential Degradation Products This compound This compound Hydrolysis_Product 6-Benzothiazole Carboxylic Acid This compound->Hydrolysis_Product  Acid/Base Hydrolysis Oxidation_Product Oxidized Thiazole Ring Derivatives This compound->Oxidation_Product  Oxidation (Air, H₂O₂) Photodegradation_Product Photolytic Cleavage Products This compound->Photodegradation_Product  UV Light

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_analysis Analysis Start Obtain this compound Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Forced_Degradation Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Prepare_Stock->Forced_Degradation HPLC_Analysis HPLC Analysis of Stressed Samples Forced_Degradation->HPLC_Analysis LCMS_Analysis LC-MS Analysis for Degradant Identification HPLC_Analysis->LCMS_Analysis If new peaks appear Data_Interpretation Interpret Data and Assess Stability HPLC_Analysis->Data_Interpretation LCMS_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study of this compound.

Caption: Troubleshooting logic for unexpected HPLC results.

References

Validation & Comparative

Validating the Purity of Synthesized 6-Acetylbenzothiazole: A Comparative HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring experimental validity and therapeutic safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity determination of a synthesized batch of 6-Acetylbenzothiazole against a certified reference standard. The guide includes a comprehensive experimental protocol, comparative data, and a workflow diagram to assist researchers in this essential validation process.

High-Performance Liquid Chromatography stands as a primary analytical technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[1][2] Its high resolution and sensitivity are ideal for separating the main compound from closely related impurities that may have originated from starting materials, by-products, or degradation.[2][3]

Experimental Protocol: A Validated HPLC Method

A reversed-phase HPLC (RP-HPLC) method was developed and validated to ensure reliable and accurate purity assessment of this compound. The validation of an analytical method is a regulatory requirement in the pharmaceutical industry to verify its suitability for the intended purpose.[4][5][6]

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 280 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 20 minutes
Reference Standard This compound, ≥98% purity (Commercially available)
Sample Preparation Synthesized this compound and reference standard were accurately weighed and dissolved in the mobile phase to a concentration of 1 mg/mL.

Method Validation and Performance Data

The validation of the HPLC method involves the assessment of several key parameters to ensure its performance is reproducible and reliable.[1][4]

Table 2: Summary of HPLC Method Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
Limit of Detection (LOD) 0.01 µg/mL-
Limit of Quantitation (LOQ) 0.03 µg/mL-
Specificity No interference from blank or potential impurities at the retention time of the analyte.Peak purity index > 0.999

Comparative Purity Analysis

The developed HPLC method was used to compare the purity of a newly synthesized batch of this compound against a commercially available, high-purity reference standard and a hypothetical "unpurified" sample from an early synthesis attempt.

Table 3: Comparative Purity Data for this compound

SampleRetention Time (min)Peak Area% Purity
Reference Standard 8.5212,450,00099.8%
Synthesized Batch (Purified) 8.5112,100,00099.1%
Unpurified Sample 8.539,850,00085.3%
Impurity 1 (Unpurified)4.25850,0007.4%
Impurity 2 (Unpurified)11.78480,0004.2%

The data clearly indicates that the purified synthesized batch of this compound exhibits high purity (99.1%), comparable to the reference standard. The unpurified sample shows significant levels of impurities, highlighting the importance of the purification process.

Potential Impurities in the Synthesis of this compound

The synthesis of benzothiazole derivatives can often result in various process-related impurities.[7][8][9] Depending on the synthetic route, potential impurities for this compound could include:

  • Starting Materials: Unreacted starting materials such as substituted anilines.

  • By-products: Products from side reactions occurring during the synthesis.

  • Degradation Products: Impurities that form due to the decomposition of the final product.

The specificity of the HPLC method is crucial for separating this compound from these potential impurities, ensuring an accurate purity assessment.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the workflow for the HPLC purity validation of synthesized this compound.

HPLC_Purity_Validation_Workflow cluster_synthesis Synthesis & Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Recrystallization, Column Chromatography) Synthesis->Purification SamplePrep Prepare Samples for HPLC (Synthesized, Standard, Unpurified) Purification->SamplePrep HPLC_Run Perform HPLC Analysis SamplePrep->HPLC_Run HPLC_Method Develop & Validate HPLC Method (Linearity, Accuracy, Precision) HPLC_Method->HPLC_Run Data_Acquisition Acquire Chromatographic Data (Retention Time, Peak Area) HPLC_Run->Data_Acquisition Purity_Calc Calculate % Purity Data_Acquisition->Purity_Calc Comparison Compare with Reference Standard Purity_Calc->Comparison Report Generate Purity Report Comparison->Report

Caption: Workflow for HPLC Purity Determination.

Conclusion

High-Performance Liquid Chromatography is a robust, reliable, and highly suitable method for the quantitative purity analysis of synthesized this compound.[2] Its ability to separate the main component from potential impurities with high resolution makes it the preferred technique in a regulated pharmaceutical environment. The provided experimental protocol and comparative data serve as a valuable guide for researchers in validating the purity of their synthesized compounds.

References

Unlocking Kinase Inhibition: A Comparative Guide to 6-Acetylbenzothiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of 6-acetylbenzothiazole analogs, a promising class of compounds demonstrating significant potential in modulating kinase activity. We delve into their structure-activity relationships (SAR), present key experimental data, and outline the methodologies used to evaluate their efficacy.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The addition of an acetyl group at the 6-position has been a focal point of recent research, aiming to enhance potency and selectivity against various kinase targets. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[3][4] This guide synthesizes findings from multiple studies to offer a clear comparison of this compound analogs and their performance as kinase inhibitors.

Comparative Efficacy of this compound Analogs

The following table summarizes the in vitro kinase inhibitory activity and antiproliferative effects of various this compound analogs from different studies. This data highlights the impact of structural modifications on their potency and selectivity.

Compound IDTarget Kinase(s)IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
Series 1
Compound 11PI3Kβ0.02Prostate Cancer CellsNot specified[5][6]
Compound 22PI3Ks/mTORPI3Kβ: 0.02Prostate Cancer CellsSignificant[5]
Compound 25CDK9Not specifiedVarious Cancer Cell Lines0.64 - 2.01[5]
Compound 50VEGFR-21.21 (inhibition of 85.72%)Breast Cancer (MDA-MB-231)1.21 ± 0.09[5]
Series 2
Compound 9iHsp90 CTDNot specifiedMCF-7 (Breast Cancer)3.9 ± 0.1[7]
Compound 5gHsp90 CTDNot specifiedMCF-7 (Breast Cancer)2.8 ± 0.1[7]
Series 3
Compound 6ap38α MAP kinaseNot specifiedNot specifiedNot specified[8]
Series 4
Compounds 6e, 6fABL1, ABL2, CDK4, CDK6 (predicted)10.88, 10.00 (HepG2)HepG2 (Liver), MCF7 (Breast)10.88, 10.00 (HepG2)[9]

Understanding the Structure-Activity Relationship (SAR)

The data reveals critical insights into the SAR of this compound analogs. The inclusion of a benzothiazole ring is consistently highlighted as crucial for both activity and selectivity.[5] For instance, in the pursuit of PI3Kβ inhibitors, the morpholine group at the 2-position of the benzothiazole scaffold was found to be necessary for potent antitumor activity.[6][10] Furthermore, modifications at the 2-position of the benzothiazole ring with different aryl groups have been shown to significantly influence the antiproliferative activity against various cancer cell lines.[1] The replacement of central oxazole or imidazole rings with an aminopyrazole system in other benzothiazole-based inhibitors has been a successful strategy to address metabolic instability.[8]

Experimental Protocols

The evaluation of these compounds relies on a standardized set of experimental protocols. Below are detailed methodologies for key assays cited in the referenced studies.

Kinase Inhibition Assays

Objective: To determine the concentration of the test compound that inhibits 50% of the target kinase activity (IC50).

General Procedure:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This is a luminescent assay where the light output is proportional to the ADP concentration, and thus, kinase activity.

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assays

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.

General Procedure (e.g., using MTT assay):

  • Cell Culture: Cancer cells (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Research Workflow and Biological Pathways

To better understand the process of SAR studies and the biological context of kinase inhibition, the following diagrams are provided.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Refinement A Lead Identification (this compound) B Analog Synthesis (Chemical Modification) A->B C In vitro Kinase Assays B->C D Cell-based Proliferation Assays C->D E In vivo Efficacy Studies D->E F SAR Analysis E->F G Lead Optimization F->G G->B Iterative Refinement

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase1 PI3K / MEK / etc. Rec->Kinase1 Activates Kinase2 Akt / ERK / etc. Kinase1->Kinase2 Phosphorylates TF Transcription Factors Kinase2->TF Activates Cell Cell Proliferation, Survival, etc. TF->Cell Inhibitor This compound Analog Inhibitor->Kinase1 Inhibits

Caption: A representative kinase signaling pathway targeted by inhibitors.

References

A Comparative Analysis of 6-Acetylbenzothiazole and Other Heterocyclic Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, heterocyclic ketones represent a pivotal class of scaffolds for the development of novel therapeutic agents. This guide provides a comprehensive comparative analysis of 6-Acetylbenzothiazole and other prominent five- and six-membered heterocyclic ketones, including 2-Acetylthiophene, 2-Acetylfuran, various isomers of Acetylpyridine, and 2-Acetylthiazole. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in navigating the chemical and biological properties of these versatile molecules.

Physicochemical and Spectroscopic Properties

A fundamental understanding of the physicochemical and spectroscopic properties of these heterocyclic ketones is crucial for their application in synthesis and biological assays. The following tables summarize key data points for each compound, offering a clear comparison of their characteristics.

Table 1: Physicochemical Properties of Heterocyclic Ketones

PropertyThis compound2-Acetylthiophene2-Acetylfuran2-Acetylpyridine3-Acetylpyridine4-Acetylpyridine2-Acetylthiazole
Molecular Formula C₉H₇NOSC₆H₆OSC₆H₆O₂C₇H₇NOC₇H₇NOC₇H₇NOC₅H₅NOS
Molecular Weight ( g/mol ) 177.22126.18110.11121.14121.14121.14127.17
Appearance SolidPale yellow liquidLow melting solid, gold-coloredColorless to pale yellow liquidLiquidDark amber liquidSolid
Melting Point (°C) 98-1009-11[1]26-33[2]8-10[3]13.5N/A64.5-65.5[4]
Boiling Point (°C) N/A214[1]168-169[2]188-189[5]228-23021289-91 @ 12 mmHg[4]
Density (g/mL) N/A1.168 @ 25°C[1]1.0975-1.098 @ 20-25°C[2]1.08 @ 25°C[5]1.103-1.1121.111 @ 23.4°C1.225-1.229
Solubility N/ASoluble in chloroform, hexanes, ethanol, and ether[1]Very slightly soluble in water; Soluble in alcohol, ether[2]Soluble in water[5]Soluble in acids, alcohol, ether, and waterSoluble in waterInsoluble in water; Soluble in fats, oils, most organic solvents[4]

Table 2: Spectroscopic Data of Heterocyclic Ketones

Spectroscopic DataThis compound2-Acetylthiophene2-Acetylfuran2-Acetylpyridine2-Acetylthiazole
¹H NMR (CDCl₃, δ ppm) Aromatic protons and a singlet for the acetyl group are expected.7.67 (dd, 1H), 7.60 (dd, 1H), 7.12 (dd, 1H), 2.56 (s, 3H)[1]7.60 (m, 1H), 7.19 (m, 1H), 6.53 (m, 1H), 2.48 (s, 3H)[2]Aromatic protons and a singlet for the acetyl group are expected.Aromatic protons and a singlet for the acetyl group are expected.
¹³C NMR (CDCl₃, δ ppm) Expected signals for aromatic carbons, the thiazole ring carbons, and the carbonyl and methyl carbons of the acetyl group.190.71, 144.52, 133.82, 132.61, 128.19, 26.83[1]186.63, 152.89, 146.63, 117.42, 112.37, 25.98Expected signals for aromatic carbons, the pyridine ring carbons, and the carbonyl and methyl carbons of the acetyl group.Expected signals for aromatic carbons, the thiazole ring carbons, and the carbonyl and methyl carbons of the acetyl group.
IR (cm⁻¹) Characteristic C=O stretching vibration is expected.Characteristic C=O stretching vibration[1]Strong C=O stretching vibration around 1665-1760[2]Characteristic C=O stretching vibration is expected.Characteristic C=O stretching vibration is expected.
Mass Spec. (m/z) Molecular ion peak (M+) at 177.Molecular ion peak (M+) at 126[1]Molecular ion peak (M+) at 110.Molecular ion peak (M+) at 121.Molecular ion peak (M+) at 127.

Biological Activities: A Comparative Overview

While a direct comparative study of the parent compounds against the same biological targets is limited in the public domain, the biological potential of their derivatives has been extensively explored. This section summarizes the known biological activities, providing insights into their potential as scaffolds for drug development.

Antimicrobial Activity:

Anticancer Activity:

The cytotoxic potential of these heterocyclic ketones, particularly as scaffolds for more complex molecules, is an active area of research. Derivatives of 6-aminobenzothiazole have shown moderate antitumor activity against cell lines such as HEP-2 and MCF-7. Chalcones derived from 2-acetylthiophene have demonstrated notable cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer (WiDr) cell lines, with IC50 values in the micromolar range.[1][2]

Enzyme Inhibition:

Benzothiazole derivatives have been investigated as inhibitors of various enzymes. For example, some have shown significant urease inhibition activity. The acetyl group on these heterocyclic rings provides a key site for chemical modification to design potent and selective enzyme inhibitors.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis of these heterocyclic ketones and for key biological assays.

Synthesis Protocols

The most common method for the synthesis of these acetyl-heterocycles is through Friedel-Crafts acylation of the parent heterocycle.

General Protocol for Friedel-Crafts Acylation:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, the parent heterocycle (e.g., furan, thiophene) is dissolved in a suitable dry solvent (e.g., benzene, dichloromethane).

  • Catalyst Addition: A Lewis acid catalyst (e.g., anhydrous aluminum chloride, stannic chloride, or zinc chloride) is added portion-wise to the stirred solution at a controlled temperature (typically 0-5°C).

  • Acylating Agent Addition: The acylating agent (e.g., acetyl chloride or acetic anhydride) is added dropwise from the dropping funnel, maintaining the temperature of the reaction mixture.

  • Reaction: After the addition is complete, the reaction mixture is stirred at a specific temperature for a set period, which is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.

For specific quantities and reaction conditions for each heterocyclic ketone, please refer to the detailed synthesis protocols found in the cited literature.

Biological Assay Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Cytotoxicity Assessment using the MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.

Synthesis_Workflow Start Parent Heterocycle (e.g., Benzothiazole, Thiophene) Acylation Friedel-Crafts Acylation (Acetyl Chloride/Anhydride, Lewis Acid) Start->Acylation Crude Crude Acetyl-Heterocycle Acylation->Crude Workup Aqueous Work-up (Quenching, Extraction) Crude->Workup Purification Purification (Distillation/Recrystallization) Workup->Purification Final Pure Acetyl-Heterocycle Purification->Final Analysis Characterization (NMR, IR, MS) Final->Analysis

General workflow for the synthesis of acetyl-heterocyclic ketones.

Biological_Assay_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity A_Start Test Compound A_MIC MIC Assay (Broth Microdilution) A_Start->A_MIC A_Result MIC Value A_MIC->A_Result C_Start Test Compound C_MTT Cytotoxicity Assay (e.g., MTT) C_Start->C_MTT C_Result IC50 Value C_MTT->C_Result

Workflow for evaluating the biological activity of heterocyclic ketones.

SAR_Relationship Core Heterocyclic Core (Benzothiazole, Thiophene, Furan, Pyridine, Thiazole) Activity Biological Activity (Antimicrobial, Anticancer, etc.) Core->Activity Determines basic scaffold Acetyl Acetyl Group (-COCH3) Acetyl->Activity Influences reactivity and provides a handle for modification Substituents Ring Substituents (e.g., halogens, alkyl, aryl groups) Substituents->Activity Modulates potency, selectivity, and pharmacokinetic properties

Key structural features influencing the biological activity.

Conclusion

This compound and the other heterocyclic ketones discussed herein represent a rich source of chemical diversity for the development of new therapeutic agents. Their varied physicochemical properties and the potential for a wide range of biological activities make them attractive starting points for medicinal chemistry campaigns. While this guide provides a foundational comparison, it is evident that more direct comparative studies are needed to fully elucidate the structure-activity relationships and to identify the most promising scaffolds for specific therapeutic targets. The provided experimental protocols offer a starting point for researchers to conduct such comparative investigations, which will be invaluable in advancing the field of heterocyclic drug discovery.

References

Navigating Kinase Inhibition: A Comparative Cross-Reactivity Profile of Benzothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. While the benzothiazole scaffold has proven to be a versatile framework for developing potent kinase inhibitors, understanding their cross-reactivity is crucial to mitigate off-target effects and develop safer, more effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of benzothiazole-based inhibitors, with a focus on their activity against various kinase families. Due to the limited public availability of comprehensive cross-reactivity data for a specific 6-acetylbenzothiazole-based inhibitor, this guide will draw comparisons from published data on various benzothiazole derivatives and a structurally related indolone compound, GW-5074, a well-characterized c-Raf1 inhibitor.

Kinase Inhibition Profiles: A Comparative Overview

The selectivity of benzothiazole-based inhibitors can vary significantly based on the specific substitutions on the benzothiazole core. This variation allows for the tuning of inhibitor specificity towards desired kinase targets. Below are tables summarizing the inhibitory activity and selectivity of different benzothiazole derivatives against various kinases.

Table 1: Selectivity Profile of Benzothiazole-Based PI3Kβ Inhibitors

Novel benzothiazole derivatives have been developed as selective inhibitors of the p110β isoform of phosphoinositide 3-kinase (PI3K). The following table presents the half-maximal inhibitory concentrations (IC50) for two promising compounds against the four Class I PI3K isoforms and the mammalian target of rapamycin (mTOR).[1]

CompoundPI3Kα (IC50 in μM)PI3Kβ (IC50 in μM)PI3Kγ (IC50 in μM)PI3Kδ (IC50 in μM)mTOR (IC50 in μM)
Compound 10 >500.48>50>50>50
Compound 11 >500.21>50>50>50
GDC-0941 (Control) 0.090.390.450.131.12

Data synthesized from a study on novel benzothiazole derivatives as selective PI3Kβ inhibitors.[1]

Table 2: Cross-Reactivity Profile of GW-5074, a c-Raf1 Kinase Inhibitor

GW-5074, an indolone derivative, serves as an illustrative example of the selectivity profile of a potent kinase inhibitor. While not a this compound, its well-documented cross-reactivity provides valuable insights for researchers developing kinase inhibitors. GW-5074 is a potent and selective inhibitor of c-Raf1 kinase with an IC50 of 9 nM.[2][3][4] It displays significant selectivity for Raf kinase over a panel of other kinases.[2]

Kinase TargetIC50 (nM)Notes
c-Raf1 (Primary Target) 9Potent and selective inhibition.[2][3][4]
CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, c-fm >1000Displays ≥ 100-fold selectivity for Raf kinase.[2]
JNK1/2/3, MKK6/7 -No effect on activity reported.[3][4]

This table summarizes the inhibitory activity of GW-5074 against a range of kinases.

The RAF-MEK-ERK Signaling Pathway: A Key Target

Many benzothiazole-based inhibitors, including the conceptual basis for this guide, target components of the RAF-MEK-ERK pathway. This cascade is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.[5]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (ARAF, BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->RAF Inhibition

The RAF-MEK-ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols for Kinase Cross-Reactivity Profiling

A thorough assessment of an inhibitor's selectivity is a critical step in drug development. A multi-faceted approach combining in vitro biochemical assays and cellular target engagement is recommended.

In Vitro Kinase Assay Panel

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases (a broad panel is recommended)

  • Specific peptide or protein substrates for each kinase

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_reagents Add Kinase, Substrate, and Inhibitor to Plate prep_inhibitor->add_reagents initiate_reaction Initiate Reaction with [γ-³³P]ATP and ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction transfer Transfer to Filter Plate stop_reaction->transfer wash Wash Filter Plate transfer->wash measure Measure Radioactivity wash->measure calculate Calculate IC50 measure->calculate end End calculate->end

Workflow for an In Vitro Radiometric Kinase Assay.
Chemical Proteomics using Kinobeads

The kinobeads approach allows for the identification of inhibitor targets in a more physiological context, using cell lysates. This technique involves a competitive binding experiment where the inhibitor competes with immobilized, non-selective kinase inhibitors for binding to kinases in the lysate.

Procedure:

  • Cell Lysis: Prepare a cell extract from the desired cell line or tissue.

  • Inhibitor Incubation: Treat the cell lysate with the test inhibitor at various concentrations.

  • Kinobeads Incubation: Add kinobeads (affinity resin with immobilized kinase inhibitors) to the treated lysate and incubate to allow for competitive binding.

  • Enrichment: Isolate the kinobeads, which have captured kinases not bound by the free inhibitor.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Determine the inhibitor's targets and their relative binding affinities by comparing the amount of each kinase captured in the presence and absence of the inhibitor.

Conclusion

The benzothiazole scaffold remains a valuable starting point for the design of potent and selective kinase inhibitors. However, as demonstrated by the available data, careful characterization of the cross-reactivity profile is essential. The experimental approaches outlined in this guide provide a framework for a thorough evaluation of inhibitor selectivity. For this compound-based inhibitors specifically, further public data on broad-panel kinase screening would be highly beneficial to the research community for advancing the development of this class of compounds into targeted therapeutics.

References

In-Vitro Anticancer Efficacy of 6-Acetylbenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro anticancer activity of various 6-substituted benzothiazole derivatives, with a focus on compounds structurally related to 6-acetylbenzothiazole. The data presented is compiled from multiple studies to offer a comparative overview of their cytotoxic potential against several human cancer cell lines. Detailed experimental protocols for the key assays and visualizations of relevant biological pathways are included to support further research and drug development efforts in this area.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 6-substituted benzothiazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher cytotoxic potency. For the purpose of comparison, the activity of doxorubicin, a standard chemotherapeutic agent, is also included where available.

Compound ID6-Position Substituent2-Position SubstituentCancer Cell LineIC50 (µM)Reference
Derivative A Acetylamino2-chlorophenylMCF-7 (Breast)5.15[1]
Derivative B NitroAcetamideA549 (Lung)68 (µg/mL)
Derivative C Amino2-(4-aminophenyl)HeLa (Cervical)>100
Derivative D Amino2-(4-aminophenyl)CaCo-2 (Colon)>100
Derivative E Amino2-(4-aminophenyl)HEP-2 (Larynx)9 x 10⁻⁵ M
Derivative F Amino2-(4-aminophenyl)MCF-7 (Breast)6 x 10⁻⁴ M
Doxorubicin --MCF-7 (Breast)13.33[1]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to evaluate the anticancer activity of this compound derivatives are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the propidium iodide stain.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general workflow for the in-vitro evaluation of anticancer compounds.

G Experimental Workflow for Anticancer Drug Screening cluster_0 Compound Preparation cluster_1 In-Vitro Assays cluster_2 Data Analysis cluster_3 Conclusion A Synthesis of This compound Derivatives B Characterization (NMR, Mass Spec) A->B C Cell Line Culture (e.g., MCF-7, HeLa, HepG2) B->C Test Compounds D MTT Assay (Cytotoxicity) C->D E Apoptosis Assay (Annexin V/PI) C->E F Cell Cycle Analysis (Propidium Iodide) C->F G IC50 Determination D->G H Apoptosis & Necrosis Quantification E->H I Cell Cycle Phase Distribution F->I J Identification of Lead Compounds G->J H->J I->J

Caption: General workflow for in-vitro anticancer drug screening.

Hypothetical Signaling Pathway: PI3K/AKT Inhibition

Many benzothiazole derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/AKT pathway is a frequently implicated target.

G Hypothetical PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Bad Bad AKT->Bad inhibits Btd This compound Derivative Btd->AKT inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase9 Caspase-9 Bad->Caspase9 activates Apoptosis Apoptosis Caspase9->Apoptosis

Caption: PI3K/AKT pathway and potential inhibition point.

Logical Relationship of Findings

This diagram illustrates the logical flow from the compound's activity to the observed cellular effects.

G Logical Flow of Anticancer Activity Compound This compound Derivatives Cytotoxicity Cytotoxicity (MTT Assay) Compound->Cytotoxicity exhibits ApoptosisInduction Induction of Apoptosis (Annexin V/PI) Cytotoxicity->ApoptosisInduction leads to CellCycleArrest Cell Cycle Arrest (Propidium Iodide) Cytotoxicity->CellCycleArrest leads to AnticancerEffect Anticancer Effect ApoptosisInduction->AnticancerEffect CellCycleArrest->AnticancerEffect

Caption: Logical relationship of experimental findings.

References

Head-to-Head Comparison: 6-Acetylbenzothiazole Derivatives vs. Established Drugs in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2][3] This guide provides a head-to-head comparison of 6-acyl-benzothiazole derivatives, structurally related to 6-acetylbenzothiazole, against established drugs in the fields of inflammation and oncology. While specific data for this compound is limited, the available research on related compounds offers valuable insights into the potential of this chemical class.

Anti-inflammatory Activity: 6-Acyl-2-Benzothiazolinone Derivatives vs. Indomethacin

A study on 6-acyl-2-benzothiazolinone derivatives has demonstrated their potential as anti-inflammatory and analgesic agents.[4] The propanoic acid derivatives, in particular, showed notable activity. For the purpose of this comparison, we will focus on the data available for these derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Quantitative Data Summary
CompoundAnalgesic Activity (% Inhibition of Writhing)Anti-inflammatory Activity (% Inhibition of Edema)
3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid Highest among tested derivativesHighest among tested derivatives
Indomethacin (10 mg/kg) -Higher than all tested benzothiazole derivatives

Note: Specific percentage values for the benzothiazole derivatives were not provided in the abstract, only their relative performance.

Experimental Protocols

p-Benzoquinone-Induced Writhing Test (Analgesic Activity)

  • Animal Model: Mice.

  • Procedure: A single dose of the test compound (100 mg/kg) is administered to the mice. After a set period, p-benzoquinone is injected to induce writhing (a response indicative of pain). The number of writhes is counted and compared to a control group to determine the percentage of inhibition.[4]

Carrageenan-Induced Hind Paw Edema Model (Anti-inflammatory Activity)

  • Animal Model: Mice.

  • Procedure: A single dose of the test compound (100 mg/kg) is administered. Carrageenan is then injected into the hind paw to induce inflammation and edema (swelling). The paw volume is measured at specific time points and compared to a control group to calculate the percentage of edema inhibition.[4]

Signaling Pathway: Cyclooxygenase (COX) Inhibition

NSAIDs like indomethacin primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. It is hypothesized that the anti-inflammatory activity of the 6-acyl-2-benzothiazolinone derivatives may also involve the inhibition of this pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Indomethacin Indomethacin (Established Drug) Indomethacin->COX_Enzymes Inhibits Benzothiazole_Derivative 6-Acyl-Benzothiazolinone Derivative (Hypothesized) Benzothiazole_Derivative->COX_Enzymes Inhibits (Hypothesized) anticancer_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Compound_Synthesis Compound Synthesis (this compound derivative) MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Western_Blot Western Blot (Target Protein Expression) IC50_Determination->Western_Blot

References

A Guide to Validating the Mechanism of Action of Benzothiazole Derivatives Through Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Validating the precise mechanism of action is a critical step in the development of any new therapeutic agent. Site-directed mutagenesis is a powerful technique to elucidate the molecular interactions between a drug candidate and its protein target. By systematically altering amino acids in the putative binding site, researchers can identify key residues essential for binding and activity.

Comparative Analysis: Wild-Type vs. Mutant Target Protein

To validate the binding site of a hypothetical benzothiazole inhibitor on a target kinase, site-directed mutagenesis is employed to substitute key amino acid residues hypothesized to be in the binding pocket. The binding affinity of the compound to the wild-type (WT) protein is then compared to its affinity for the mutant variants. A significant loss of affinity for a mutant protein strongly suggests that the mutated residue is crucial for the interaction.

The following table summarizes hypothetical data from a fluorescence polarization-based competition assay, comparing the inhibitory constant (Ki) of a benzothiazole compound against a wild-type kinase and its mutants.

Protein TargetMutationInhibitory Constant (Kᵢ) [nM]Fold Change vs. WTInterpretation of Interaction
Target KinaseWild-Type15-Baseline affinity
Target KinaseT158A3,500>230xLoss of critical hydrogen bond
Target KinaseL83V25~1.7xMinor role in hydrophobic interaction
Target KinaseE150Q220~15xLoss of a key electrostatic interaction
Target KinaseM148G1,800120xDisruption of hydrophobic pocket
Target KinaseG159A18~1.2xResidue not critical for binding

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in a mutagenesis-based mechanism of action study.

Site-Directed Mutagenesis Protocol

This protocol describes the generation of a point mutation in the target kinase gene using a plasmid DNA template.[3]

Materials:

  • Plasmid DNA containing the wild-type target gene

  • Two complementary oligonucleotide primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, typically 25-45 bases in length, with the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

  • Cycling Parameters:

    • Initial Denaturation: 95°C for 2 minutes

    • 18-25 Cycles:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 min/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

  • DpnI Digestion: Add DpnI enzyme directly to the amplification product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized mutant plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.

Protein Expression and Purification
  • Transformation: Transform the verified wild-type and mutant plasmids into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow the cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and grow for an additional 4-6 hours at 30°C.

  • Lysis: Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer containing protease inhibitors.

  • Purification: Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

  • Verification: Confirm protein identity and purity using SDS-PAGE and Western blot.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of the benzothiazole compound to displace a fluorescently labeled ligand (tracer) from the target protein.[4][5]

Materials:

  • Purified wild-type and mutant kinase

  • Fluorescent tracer (a known ligand of the kinase with a fluorophore)

  • Benzothiazole test compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In a 384-well plate, add the assay buffer, a fixed concentration of the target kinase, and a fixed concentration of the fluorescent tracer.

  • Compound Titration: Add the benzothiazole compound in a series of dilutions (e.g., 11-point, 3-fold serial dilution). Include wells with no compound (maximum polarization) and wells with no protein (minimum polarization) as controls.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Measurement: Measure fluorescence polarization (in millipolarization units, mP) using the plate reader.

  • Data Analysis: Plot the mP values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Tracer]/Kₔ_tracer).

Visualizing Pathways and Workflows

Diagrams are essential for conveying complex biological and experimental processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK TargetKinase Target Kinase MEK->TargetKinase ERK ERK TF Transcription Factors ERK->TF TargetKinase->ERK BTZ Benzothiazole Inhibitor BTZ->TargetKinase Inhibits Gene Gene Expression TF->Gene Regulates GF Growth Factor GF->Receptor

Caption: A generic kinase signaling pathway inhibited by a benzothiazole derivative.

G cluster_dna DNA Level cluster_protein Protein Level cluster_assay Assay Level wt_plasmid Wild-Type Plasmid DNA pcr Site-Directed Mutagenesis (PCR) wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr dpni DpnI Digestion pcr->dpni mut_plasmid Mutant Plasmid dpni->mut_plasmid seq Sequencing Verification mut_plasmid->seq transform Transform E. coli seq->transform Verified Plasmid expression Protein Expression & Purification transform->expression wt_protein Purified WT Protein expression->wt_protein mut_protein Purified Mutant Protein expression->mut_protein fp_assay Fluorescence Polarization Assay wt_protein->fp_assay mut_protein->fp_assay data_analysis Data Analysis (IC50 -> Ki) fp_assay->data_analysis conclusion Identify Key Binding Residues data_analysis->conclusion

Caption: Experimental workflow for mutagenesis-based mechanism of action validation.

Comparison with Alternative Methods

While site-directed mutagenesis is a cornerstone for validating binding sites, other techniques can provide complementary or confirmatory evidence.

MethodPrincipleAdvantagesDisadvantages
Site-Directed Mutagenesis Assesses changes in binding affinity upon mutation of specific amino acid residues.[6]Directly tests the functional importance of residues; relatively high throughput.Indirect method; mutations can cause global conformational changes.
X-ray Crystallography Provides a high-resolution 3D structure of the ligand-protein complex.Unambiguously shows the binding mode and interacting residues at atomic detail.Requires protein crystallization, which can be challenging; provides a static picture.
Photo-affinity Labeling A photoreactive group on the ligand covalently links to nearby residues upon UV irradiation, which are then identified by mass spectrometry.Identifies residues in close proximity to the ligand in solution; does not require crystallization.Can be technically complex; the photoreactive group may alter binding.
Hydrogen-Deuterium Exchange (HDX-MS) Measures changes in the rate of deuterium uptake by the protein backbone upon ligand binding, identifying regions of altered solvent accessibility.Provides information on conformational changes; does not require mutation.Lower resolution than crystallography; does not pinpoint specific residue contacts.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Acetylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Acetylbenzothiazole, ensuring compliance and minimizing risk.

Understanding the Hazards

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is toxic if swallowed or in contact with skin, causes serious eye irritation, and may be harmful if inhaled. It is also considered harmful to aquatic life. Therefore, meticulous adherence to disposal protocols is imperative.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Melting Point36 °F / 2 °C
Boiling Point448 °F / 231 °C
Density1.238 g/cm³ (at 77 °F / 25 °C)
Partition Coefficient (log Pow)2.01

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate personal protective equipment (PPE).

  • Eye Protection: Use chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent paper, pipette tips) in a designated, compatible, and properly labeled hazardous waste container.

    • The container must be kept tightly sealed except when adding waste.[2]

    • Ensure the waste container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the hazard characteristics (e.g., "Toxic," "Irritant").

    • Attach a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[3]

  • Segregation:

    • Segregate waste this compound from other waste streams to avoid potentially hazardous reactions.[4] Do not mix it with incompatible wastes.[3]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup.[3]

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so and it is part of an established and approved protocol.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand, or earth). Do not use combustible materials such as sawdust.

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) BB BB A->BB B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect in a Labeled, Compatible Waste Container D Store Waste Container Securely (Cool, Dry, Ventilated Area) C->D E Request Waste Pickup (Contact EHS) D->E F Professional Disposal (Approved Waste Facility) E->F BB->C

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 6-Acetylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Acetylbenzothiazole

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar benzothiazole derivatives and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. It is crucial to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides a procedural, step-by-step guide for the safe handling, operation, and disposal of this compound in a laboratory setting.

Hazard Profile and Safety Data

Based on analogous benzothiazole compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[1] The following table summarizes the typical hazard classifications and precautionary statements for structurally related chemicals.

Hazard CategoryGHS Classification (Typical for Benzothiazoles)Precautionary Statements (Examples)
Acute Toxicity (Oral) Category 3 or 4[1]P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Acute Toxicity (Dermal) Category 3 or 4[1]P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Acute Toxicity (Inhalation) Category 4[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.
Eye Irritation Category 2A[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Skin Irritation Category 2[2]P280: Wear protective gloves/ protective clothing.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is critical for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible in the immediate work area.

  • Review Documentation: Before beginning any work, review this safety guide and any available institutional chemical safety protocols.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent contact, inhalation, and ingestion.

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles and a face shield that are compliant with NIOSH or EN 166 standards.[2]
Hand Protection Wear chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before each use.
Body Protection A flame-resistant lab coat must be worn. For tasks with a higher risk of splashes or spills, consider a chemical-resistant apron or coveralls.
Respiratory Protection If there is a potential for generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3]
Weighing and Transfer
  • Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control airborne particles.

  • Use a disposable weighing boat to minimize contamination of the balance.

  • Handle the compound gently to avoid creating dust.

Experimental Use
  • Keep all containers of this compound tightly closed when not in use.

  • Avoid direct contact with skin, eyes, and clothing.

  • Perform all reactions in appropriate, sealed glassware within the fume hood.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Remove contaminated PPE and clothing before leaving the laboratory.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment. This compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated weighing boats, filter paper, and disposable PPE (gloves, etc.), in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Ensure the container is made of a compatible material.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.

Labeling and Storage
  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

  • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Arranging for Disposal
  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • The primary recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[4]

  • Provide the disposal contractor with all available safety information for this compound.

Spill and Decontamination Procedures
  • In Case of a Spill:

    • Immediately evacuate all non-essential personnel from the area.

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.

  • Decontamination of Work Area:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent followed by a soap and water wash. Dispose of all cleaning materials as hazardous waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) and Protocols prep2 Verify Fume Hood and Emergency Equipment prep1->prep2 prep3 Don Appropriate Personal Protective Equipment (PPE) prep2->prep3 handling1 Weigh and Transfer in Fume Hood prep3->handling1 Proceed to Handling handling2 Perform Experiment in Closed System handling1->handling2 handling3 Store in Tightly Sealed Container handling2->handling3 spill Spill Occurs? handling2->spill disposal1 Segregate Solid and Liquid Hazardous Waste handling3->disposal1 Waste Generated cleanup1 Decontaminate Work Surfaces and Equipment handling3->cleanup1 Experiment Complete disposal2 Label Waste Container Appropriately disposal1->disposal2 disposal3 Store in Designated Hazardous Waste Area disposal2->disposal3 disposal4 Arrange for Professional Waste Disposal disposal3->disposal4 disposal4->cleanup1 cleanup2 Remove and Dispose of Contaminated PPE cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3 spill->handling3 contain_spill Contain Spill with Inert Material spill->contain_spill collect_waste Collect as Hazardous Waste spill->collect_waste contain_spill->collect_waste collect_waste->cleanup1 Decontaminate Spill Area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetylbenzothiazole
Reactant of Route 2
Reactant of Route 2
6-Acetylbenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.